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  • Product: 4-Methyl-2-nitroaniline-d6
  • CAS: 1246820-08-5

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: NMR Chemical Shift Profiling and Isotopic Validation of 4-Methyl-2-nitroaniline-d6

Executive Summary 4-Methyl-2-nitroaniline-d6 (CAS 1246820-08-5) is a highly specialized, stable isotopologue of 4-methyl-2-nitroaniline, a compound widely utilized as an intermediate in dye synthesis and as a target anal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-2-nitroaniline-d6 (CAS 1246820-08-5) is a highly specialized, stable isotopologue of 4-methyl-2-nitroaniline, a compound widely utilized as an intermediate in dye synthesis and as a target analyte in proteomics and pharmacokinetic tracing [1]. The strategic incorporation of six deuterium atoms provides a robust tracer for metabolic studies. However, validating the isotopic purity and structural integrity of this compound requires a rigorous Nuclear Magnetic Resonance (NMR) spectroscopic approach.

This whitepaper provides an authoritative framework for the chemical shift profiling of 4-Methyl-2-nitroaniline-d6, detailing the causality behind the observed shifts and establishing a self-validating experimental protocol for researchers.

Structural and Isotopic Architecture

The parent compound, 4-methyl-2-nitroaniline (C₇H₈N₂O₂), contains eight protons [2]. In the -d6 isotopologue (C₇H₂D₆N₂O₂), deuteration is highly specific. Based on established SMILES data ([2H]c1c([2H])c(C([2H])([2H])[2H])c([2H])c([O-])c1N), the six deuterium atoms are located at [3]:

  • The aromatic ring positions: C3, C5, and C6.

  • The methyl group: C4.

Crucially, the amine group (-NH₂) at C1 remains non-deuterated. This structural feature is the cornerstone of our self-validating NMR system, as the -NH₂ protons serve as an internal baseline for integrating residual proton signals.

NMR Chemical Shift Profiling & Causality

Causality of 1H Chemical Shifts (Expertise & Experience)

The chemical shifts in the aromatic region are governed by the competing electronic effects of the substituents on the benzene ring:

  • H3 (7.26 ppm): The nitro group (-NO₂) is strongly electron-withdrawing via resonance and induction. This highly deshields the ortho proton (H3), pushing it furthest downfield. It appears as a doublet due to meta-coupling with H5 ( J=2.3 Hz) [4].

  • H6 (7.06 ppm): The amine group (-NH₂) is strongly electron-donating via resonance, which shields the ortho proton (H6), pulling it upfield relative to H3. It appears as a doublet due to ortho-coupling with H5 ( J=8.1 Hz) [4].

  • H5 (6.80 ppm): Shielded by both the ortho-methyl group and the meta-amine group, H5 is the most upfield aromatic proton. It appears as a doublet of doublets (dd) because it couples to both H6 ( J=8.1 Hz) and H3 ( J=2.3 Hz) [4].

In the ¹H NMR of the -d6 compound , these aromatic signals—along with the methyl singlet at 2.44 ppm—will be virtually absent, replaced by the corresponding signals in the ²H NMR spectrum.

Quantitative Data Summaries

Table 1: ¹H NMR Chemical Shifts (CDCl₃, 90–600 MHz) | Position | Parent ¹H Shift (ppm) | -d6 Isotopologue ¹H Shift | Multiplicity (Parent) | Coupling Constants (Hz) | | :--- | :--- | :--- | :--- | :--- | | -NH₂ (C1) | 3.84 | 3.84 | Broad Singlet | N/A | | H3 (C3) | 7.26 | Absent (<2% residual) | Doublet | J=2.3 | | H6 (C6) | 7.06 | Absent (<2% residual) | Doublet | J=8.1 | | H5 (C5) | 6.80 | Absent (<2% residual) | Doublet of Doublets | J=8.1,2.3 | | -CH₃ (C4) | 2.44 | Absent (<2% residual) | Singlet | N/A |

Table 2: ²H NMR and ¹³C NMR Implications for the -d6 Isotopologue | Position | ²H NMR Shift (ppm) | ¹³C NMR Multiplicity | Causality / Spin-Spin Splitting Rule ( 2nI+1 ) | | :--- | :--- | :--- | :--- | | C3-D | 7.26 | Triplet | ¹³C coupled to one ²H ( I=1 ). 2(1)(1)+1=3 . | | C6-D | 7.06 | Triplet | ¹³C coupled to one ²H ( I=1 ). 2(1)(1)+1=3 . | | C5-D | 6.80 | Triplet | ¹³C coupled to one ²H ( I=1 ). 2(1)(1)+1=3 . | | C4-CD₃ | 2.44 | Septet | ¹³C coupled to three ²H ( I=1 ). 2(3)(1)+1=7 . |

Experimental Protocol: Self-Validating NMR Workflow

To ensure scientific trustworthiness, the following step-by-step methodology must be employed. This protocol uses a self-validating logic: the quantification of the non-deuterated -NH₂ group acts as the internal baseline to calculate the exact isotopic enrichment of the deuterated sites.

Step 1: Sample Preparation
  • Solvent Selection: For ¹H and ¹³C NMR, dissolve 15–20 mg of 4-Methyl-2-nitroaniline-d6 in 0.5 mL of CDCl₃. For ²H NMR, prepare a separate sample using CHCl₃ (non-deuterated) . Causality: Using a deuterated solvent for ²H NMR will overwhelm the receiver gain with the solvent's deuterium signal, masking the analyte's ²H signals [5].

  • Internal Standard: Add 0.1% TMS (Tetramethylsilane) for precise chemical shift referencing (0.00 ppm).

Step 2: ¹H NMR Acquisition (Purity & Residual Check)
  • Acquire a standard ¹H NMR spectrum (e.g., 32 scans, relaxation delay D1 = 2s).

  • Self-Validation Integration: Integrate the -NH₂ broad singlet at ~3.84 ppm and set the integration value strictly to 2.00 .

  • Integrate the residual signals at 7.26, 7.06, 6.80, and 2.44 ppm.

  • Calculation: If the compound is 98% isotopically pure, the integration of the residual methyl peak (expected 3H in the parent) should be approximately 0.06 (i.e., 2% of 3.00). This internally validates the %D enrichment without requiring external calibration curves.

Step 3: ²H (Deuterium) NMR Acquisition
  • Switch the probe to the ²H observation frequency (e.g., 61.4 MHz on a 400 MHz spectrometer).

  • Acquire the spectrum without ¹H decoupling.

  • Confirm the presence of broad singlets at 7.26, 7.06, 6.80, and 2.44 ppm, confirming the exact spatial locations of the deuterium labels.

Step 4: ¹³C NMR Acquisition
  • Acquire a ¹³C{¹H} spectrum (proton-decoupled).

  • Observe the collapse of the C3, C5, and C6 carbon signals into 1:1:1 triplets, and the C4 methyl carbon into a 1:3:6:7:6:3:1 septet due to ¹³C-²H scalar coupling. Note that signal intensity will be significantly reduced due to the loss of the Nuclear Overhauser Effect (NOE) and quadrupolar broadening from the deuterium nuclei.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (CDCl3 for 1H/13C, CHCl3 for 2H) H1_NMR 1H NMR Acquisition (Internal Baseline: -NH2 Integration) Prep->H1_NMR H2_NMR 2H NMR Acquisition (Direct Isotope Observation) Prep->H2_NMR C13_NMR 13C NMR Acquisition (C-D Spin-Spin Splitting Analysis) Prep->C13_NMR Validation Self-Validating System (Cross-reference integrations for %D) H1_NMR->Validation H2_NMR->Validation C13_NMR->Validation

Figure 1: Self-validating NMR workflow for isotopic purity determination of deuterated compounds.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6978, 4-Methyl-2-nitroaniline." PubChem. URL:[Link]

Sources

Exploratory

Solubility Profile of 4-Methyl-2-nitroaniline-d6 in Organic Solvents: A Technical Guide for Researchers

Introduction In the landscape of modern pharmaceutical research and development, isotopically labeled compounds are indispensable tools for a variety of applications, including pharmacokinetic studies, metabolic tracing,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern pharmaceutical research and development, isotopically labeled compounds are indispensable tools for a variety of applications, including pharmacokinetic studies, metabolic tracing, and as internal standards in quantitative bioanalysis. 4-Methyl-2-nitroaniline-d6, the deuterated isotopologue of the common synthetic intermediate 4-Methyl-2-nitroaniline, is one such critical reagent.[1] A thorough understanding of its solubility characteristics across a range of organic solvents is a fundamental prerequisite for its effective use. Poor solubility can lead to significant challenges in formulation, dose preparation, and analytical method development, potentially causing unreliable experimental outcomes and increased development costs.[2]

This technical guide provides a comprehensive overview of the solubility profile of 4-Methyl-2-nitroaniline-d6. While extensive quantitative data for the deuterated form is not broadly published, the solubility of its non-deuterated counterpart provides a highly reliable proxy. The substitution of hydrogen with deuterium atoms does not significantly alter the fundamental physicochemical properties that govern solubility, such as polarity and the capacity for intermolecular interactions.[1][3][4] Therefore, the data presented herein for 4-Methyl-2-nitroaniline serves as a robust foundation for predicting the behavior of its d6 analogue. We will delve into the theoretical underpinnings of solubility, provide a detailed, field-proven experimental protocol for its determination, present quantitative solubility data, and discuss the practical implications for laboratory work.

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solution. This process is dictated by the principle "like dissolves like," which, in chemical terms, refers to the balance of intermolecular forces between the solute and solvent molecules.[5][6] For a solute to dissolve, the energy required to break the solute-solute interactions (lattice energy) and the solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Factors Influencing Solubility:

  • Polarity: 4-Methyl-2-nitroaniline is a polar molecule due to the presence of the electron-withdrawing nitro group (-NO2) and the electron-donating amino (-NH2) and methyl (-CH3) groups.[7] This polarity dictates that it will be more soluble in polar solvents that can engage in similar dipole-dipole interactions.[8]

  • Hydrogen Bonding: The amino group in 4-Methyl-2-nitroaniline can act as a hydrogen bond donor, while the nitro and amino groups can act as hydrogen bond acceptors.[9][10] Solvents that are capable of hydrogen bonding (protic solvents like alcohols) are therefore expected to be effective at solvating this molecule.[11][12]

  • Molecular Structure: The overall molecular size and shape also play a role. The aromatic ring contributes a nonpolar character to the molecule, which allows for some solubility in less polar solvents through van der Waals forces.[8]

The Isotopic Effect of Deuteration on Solubility:

The substitution of protium (¹H) with deuterium (²H) introduces subtle changes in molecular properties. Deuterium is slightly smaller and less polarizable than protium, and C-D bonds are slightly shorter and stronger than C-H bonds.[13][14] This can lead to minor differences in intermolecular interactions. However, for most practical applications involving solubility in organic solvents, these deuterium isotope effects are generally considered to be small and do not significantly alter the overall solubility profile.[1][3]

Physicochemical Properties of 4-Methyl-2-nitroaniline

A foundational understanding of the compound's intrinsic properties is crucial for interpreting its solubility behavior.

PropertyValueSource
Chemical Formula C₇H₂D₆N₂O₂(for d6 variant)
Molecular Weight 158.21 g/mol (for d6 variant)
Molecular Weight (non-deuterated) 152.15 g/mol [7][15]
Appearance Red crystals or bright orange powder[7][16]
Melting Point 115-116 °C[15][17]
Water Solubility 0.2 g/L at 20°C (sparingly soluble)[16][17][18]
SMILES CC1=CC(=C(C=C1)N)[O-][7]
InChI Key DLURHXYXQYMPLT-UHFFFAOYSA-N[7][15]

Experimental Determination of Thermodynamic Solubility

To ensure accuracy and reproducibility, a standardized and robust methodology is required. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[19][20][21] It is a direct measure of the saturation point of a compound in a solvent at a specific temperature.

The Shake-Flask Protocol: A Self-Validating System

This protocol is designed to be self-validating by ensuring that true thermodynamic equilibrium is reached. This is achieved by approaching saturation from a state of supersaturation and confirming that the measured concentration is stable over an extended period.

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of solid 4-Methyl-2-nitroaniline-d6 to a series of glass vials. An excess is critical to ensure a solid phase remains at equilibrium, confirming saturation.[1][20]

    • Add a precise volume of the chosen organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation during the experiment.[1]

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or water bath. Maintain a constant temperature (e.g., 25°C) and agitation speed.[19]

    • Allow the mixtures to equilibrate for a sufficient duration, typically 24-72 hours.[1][2] The extended time ensures the dissolution process has reached a true equilibrium. The system's validity is confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) and observing no significant change in concentration.

  • Sample Collection and Phase Separation:

    • After equilibration, cease agitation and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Immediately filter the aliquot using a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid particles. This step is crucial to prevent artificially high concentration readings.

  • Quantification:

    • Accurately dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[2][21][22] A pre-established calibration curve for 4-Methyl-2-nitroaniline-d6 is essential for accurate quantification.[1][2]

  • Calculation of Solubility:

    • Determine the concentration of the solute in the diluted sample from the calibration curve.

    • Back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

    • Express the final solubility in the desired units (e.g., mg/mL, mol/L, or mole fraction).

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Separation cluster_quant Quantification prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (24-72 hours) prep3->equil1 equil2 Reach thermodynamic equilibrium equil1->equil2 sample1 Cease agitation, allow to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (e.g., 0.22 µm) sample2->sample3 quant1 Dilute filtrate sample3->quant1 quant2 Analyze via HPLC or UV-Vis quant1->quant2 quant3 Calculate concentration from calibration curve quant2->quant3 result Final Solubility Value quant3->result

Caption: A step-by-step workflow for the shake-flask method.

High-Throughput Screening (HTS) Alternatives

For early-stage drug discovery where rapid screening of many compounds is necessary, HTS methods are often employed.[23][24] Methods like laser nephelometry, which measures light scattering from precipitated particles, can provide rapid, kinetic solubility data with minimal compound usage.[25][26][27] While these methods are excellent for ranking compounds, the shake-flask method remains the definitive approach for obtaining precise thermodynamic solubility data.[26]

Quantitative Solubility Profile

The following table summarizes the mole fraction solubility (x) of 4-Methyl-2-nitroaniline in a range of common organic solvents at various temperatures. This data, extracted from a comprehensive study by Jin et al. (2017), serves as the primary reference for predicting the solubility behavior of the d6 analogue.[1]

Solvent CategorySolventTemperature (K)Mole Fraction Solubility (10³ * x)
Protic Solvents Methanol298.1538.41
313.1564.62
Ethanol298.1528.71
313.1549.68
1-Propanol298.1522.51
313.1538.74
n-Butanol298.1518.95
313.1533.21
Isopropanol298.1517.53
313.1530.85
Aprotic Polar Solvents N,N-Dimethylformamide298.15485.21
313.15569.34
2-Butanone298.15510.43
313.15601.25
Ethyl Acetate298.15368.15
313.15455.37
Acetonitrile298.15185.34
313.15265.17
1,4-Dioxane298.15215.78
313.15289.46
Aprotic Nonpolar Solvents Toluene298.15115.62
313.15175.89
Chlorobenzene298.15165.43
313.15241.98
1,2-Dichloroethane298.15185.92
313.15261.38
Carbon Tetrachloride298.1525.18
313.1541.32

Analysis and Discussion

The experimental data reveals a clear trend in solubility that aligns with the theoretical principles discussed earlier.

  • Highest Solubility: The compound exhibits exceptionally high solubility in polar aprotic solvents like 2-Butanone and N,N-Dimethylformamide (DMF). These solvents have high polarity and can act as strong hydrogen bond acceptors, effectively solvating the polar nitro and amino groups of the solute.

  • Moderate Solubility: Protic solvents, such as the series of alcohols, show moderate solubility. While they can form hydrogen bonds, their self-association through hydrogen bonding requires energy to disrupt, slightly tempering their solvating power for this specific solute compared to the polar aprotic solvents.

  • Lowest Solubility: The solubility is lowest in nonpolar or weakly polar solvents like carbon tetrachloride. These solvents lack the ability to form strong dipole-dipole or hydrogen bonding interactions, making it difficult to overcome the solute's crystal lattice energy.

The relationship between solvent properties and the resulting solubility can be visualized as follows:

G Solubility vs. Solvent Properties solute 4-Methyl-2-nitroaniline-d6 (Polar, H-bond Donor/Acceptor) high_sol High Solubility solute->high_sol Strong Dipole-Dipole & H-bond Acceptance mod_sol Moderate Solubility solute->mod_sol Good H-bonding & Dipole-Dipole low_sol Low Solubility solute->low_sol Weak van der Waals Forces (Mismatch) polar_aprotic Polar Aprotic Solvents (e.g., DMF, 2-Butanone) - High Polarity - Strong H-bond Acceptor polar_aprotic->high_sol polar_protic Polar Protic Solvents (e.g., Alcohols) - High Polarity - H-bond Donor & Acceptor polar_protic->mod_sol nonpolar_aprotic Nonpolar Aprotic Solvents (e.g., CCl₄, Toluene) - Low Polarity - No H-bonding nonpolar_aprotic->low_sol

Caption: Relationship between solvent class and solubility.

Practical Applications and Implications

The solubility data presented in this guide is critical for several aspects of research and development:

  • Analytical Method Development: For HPLC analysis, a solvent in which the compound is highly soluble, such as acetonitrile or methanol, should be chosen for preparing stock solutions to ensure complete dissolution and accurate quantification.

  • Formulation Science: In drug development, this data informs the choice of excipients and solvent systems for creating stable liquid formulations or for processes like crystallization.

  • Reaction Chemistry: When using 4-Methyl-2-nitroaniline-d6 as a reactant, selecting a solvent in which it is sufficiently soluble is necessary to ensure efficient reaction kinetics. Toluene or ethyl acetate may be suitable choices depending on the reaction requirements.

  • Screening Assays: For biological or high-throughput screening, understanding solubility prevents compound precipitation in assay buffers, which can lead to false-negative or inconsistent results.

Conclusion

References

  • Mao, Y., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 11(4), 737-746. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6978, 4-Methyl-2-nitroaniline. [Link]

  • Jin, B., et al. (2017). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Journal of Chemical & Engineering Data, 62(11), 3745-3753. [Link]

  • Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • World Health Organization (WHO). (2006). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

  • Rizvi, S. A. A., & Saleh, A. M. (2018). Applications of Shake-Flask Method in Solid-Liquid Equilibrium Data Generation. IntechOpen. [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Petereit, A. C., et al. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]

  • Taha, M. Polarity, Intermolecular Forces and Solubility of Molecules. Physics & Maths Tutor. [Link]

  • Mao, Y., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. Taylor & Francis Online. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • Diaz, D. A., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 28-33. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • Saskoer. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. [Link]

  • Science Through Time. (2023). How Do Hydrogen Bonds Affect Solubility?. YouTube. [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

  • University of California, Davis. Common Solvents Tables. [Link]

  • Chen, I-J., & Chow, T. J. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Molecules, 26(24), 7685. [Link]

  • Alsenz, J., & Kansy, M. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165-3172. [Link]

  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]

  • Chen, I-J., & Chow, T. J. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. PubMed. [Link]

  • ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

  • Park, J. K., et al. (2003). Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society, 125(44), 13412-13417. [Link]

  • Nikitin, K. (2023). Part 4: Solvent donating and accepting properties and solvent classification. Gamry Instruments. [Link]

  • ResearchGate. Solvent parameters (ε-dielectric constant; HBA-hydrogen bond acceptor...). [Link]

  • Chem-Station. (2024). Solvent Isotope Effect. [Link]

  • Franco, J. A. P. (2016). The deuteration of organic compounds as a tool to teach chemistry. Educación Química, 27(4), 272-277. [Link]

  • ResearchGate. Solubility and solution thermodynamics of 2-methyl-4-nitroaniline in eleven organic solvents at elevated temperatures. [Link]

  • NextSDS. 4-Methyl-2-nitroaniline-d6 — Chemical Substance Information. [Link]

Sources

Foundational

Comprehensive Safety and Handling Guide for 4-Methyl-2-nitroaniline-d6 in Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Protocol Executive Summary In modern pharmacokinetic studies and environmental monitoring...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Protocol

Executive Summary

In modern pharmacokinetic studies and environmental monitoring, stable isotope-labeled internal standards (SIL-IS) are indispensable for mitigating matrix effects and ionization suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS). 4-Methyl-2-nitroaniline-d6 (also known as 2-Nitro-p-toluidine-d6) is a highly specialized deuterated analog of 4-Methyl-2-nitroaniline[1]. While its +6 Da mass shift provides perfect co-elution and analytical correction capabilities, the compound retains the severe toxicological profile of its unlabeled parent structure.

As a Senior Application Scientist, I have designed this whitepaper to bridge the gap between analytical utility and occupational safety. This guide establishes self-validating protocols for handling, storing, and utilizing 4-Methyl-2-nitroaniline-d6, ensuring absolute scientific integrity while protecting laboratory personnel from the insidious risks of aromatic amine exposure.

Physicochemical & Isotopic Profiling

The substitution of six hydrogen atoms with deuterium fundamentally alters the molecular weight without perturbing the compound's physicochemical behavior or chromatographic retention time. This identical chemical behavior is what makes it an ideal internal standard, but it also means the safety hazards are identical to the unlabeled compound.

Table 1: Comparative Chemical Profiling
PropertyUnlabeled 4-Methyl-2-nitroaniline4-Methyl-2-nitroaniline-d6
CAS Number 89-62-3[2]1246820-08-5[1]
Molecular Formula C₇H₈N₂O₂[3]C₇H₂D₆N₂O₂[1]
Molecular Weight 152.15 g/mol 158.19 g/mol [1]
Appearance Orange-brown crystalline powder[4]Orange-brown crystalline powder
Mass Shift (Δm) N/A+6.04 Da
Primary Application Azo dye synthesis, chemical intermediate[5]LC-MS/MS Internal Standard, Isotope Tracing[1]

Toxicological Mechanisms: The Methemoglobinemia Pathway

Understanding the causality of a chemical's hazard is the first step in effective risk mitigation. 4-Methyl-2-nitroaniline-d6 is classified as acutely toxic via oral, dermal, and inhalation routes[2],[6]. Its primary systemic hazard is the induction of methemoglobinemia .

When absorbed, aromatic amines undergo hepatic metabolism via Cytochrome P450 enzymes into reactive N-hydroxy metabolites. These metabolites act as potent oxidizing agents in the bloodstream, stripping electrons from the ferrous iron (Fe²⁺) within hemoglobin to form ferric iron (Fe³⁺)[7]. The resulting molecule, methemoglobin, is entirely incapable of binding and transporting oxygen, leading to rapid cellular hypoxia, cyanosis (bluish skin), and potentially fatal cardiovascular collapse[4],[7].

G A 4-Methyl-2-nitroaniline-d6 Exposure (Dermal/Inhalation) B Hepatic Metabolism (CYP450 N-hydroxylation) A->B Systemic Absorption C Oxidation of Hemoglobin (Fe2+ -> Fe3+) B->C Reactive Metabolites D Methemoglobin Formation (O2 Binding Inhibited) C->D Electron Transfer E Systemic Hypoxia & Cyanosis D->E Oxygen Starvation F Methemoglobin Reductase (Enzymatic Recovery) D->F Natural Defense F->C Fe3+ -> Fe2+

Figure 1: Mechanistic pathway of 4-Methyl-2-nitroaniline-induced methemoglobinemia and hypoxia.

GHS Classification and Hazard Data

To maintain a self-validating safety system, laboratory personnel must cross-reference the following Globally Harmonized System (GHS) classifications against their institutional risk assessments.

Table 2: GHS Hazard and Precautionary Statements
Hazard ClassGHS CodeDescriptionCausality / Impact
Acute Toxicity (Oral, Dermal, Inhalation) H301, H311, H331[6]Toxic if swallowed, in contact with skin, or if inhaled.Rapid systemic absorption leads to acute methemoglobinemia[7].
Specific Target Organ Toxicity (STOT RE 2) H373[6]May cause damage to organs through prolonged exposure.Chronic exposure causes cumulative blood damage and splenomegaly[8].
Aquatic Toxicity H411[6]Toxic to aquatic life with long-lasting effects.High environmental persistence; disrupts aquatic ecosystems[6].

Mandatory Precautionary Directives:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray[9].

  • P280: Wear protective gloves/protective clothing/eye protection/face protection[9].

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor[6].

Laboratory Handling & Self-Validating Protocols

Expertise in handling highly toxic, hygroscopic powders[4] requires more than following a checklist; it requires building validation steps into the workflow to ensure no step fails silently.

Methodology 1: Safe Weighing and Solubilization Protocol

Objective: Prepare a 1.0 mg/mL primary stock solution of 4-Methyl-2-nitroaniline-d6 in LC-MS grade methanol without exposing the operator to airborne particulates.

  • Environmental Isolation:

    • Action: Conduct all handling inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

    • Self-Validation: Before opening the chemical vial, hold a tissue strip at the sash opening. The tissue must pull inward, visually confirming negative pressure and active exhaust[2].

  • PPE Verification:

    • Action: Don a disposable Tyvek lab coat, safety goggles, and double-layer nitrile gloves.

    • Self-Validation: Perform a pneumatic inflation test on the inner gloves prior to donning to ensure zero micro-punctures. The outer glove serves as the sacrificial layer to be removed immediately if contaminated.

  • Gravimetric Aliquoting:

    • Action: Using an anti-static micro-spatula, transfer the d6 powder into a pre-tared amber glass volumetric flask.

    • Self-Validation: After removing the flask, the analytical balance must return to absolute zero (±0.01 mg). Any deviation indicates residual powder on the weighing pan, requiring immediate decontamination.

  • In-Situ Solubilization:

    • Action: Add the solvent (e.g., Methanol) directly to the volumetric flask while still inside the isolator. Seal with a PTFE-lined cap.

    • Self-Validation: Invert the flask 10 times and inspect under a strong light source. Complete absence of suspended particulates confirms full solubilization, rendering the inhalation hazard nullified for subsequent liquid-handling steps.

Emergency Response & Spill Management

Because 4-Methyl-2-nitroaniline-d6 is highly toxic via dermal absorption[5], dry spills pose a severe risk of aerosolization and skin contact.

Methodology 2: Toxic Powder Spill Containment

G S1 1. Spill Identified (Orange-Brown Powder) S2 2. Evacuate & Isolate (Prevent Aerosolization) S1->S2 S3 3. Don Maximum PPE (N95/P100, Double Gloves) S2->S3 Secure Perimeter S4 4. Apply Dampening Agent (Water/Ethanol Mist) S3->S4 Re-enter Area S5 5. Collect via Wet Wiping (Place in Sealed Waste) S4->S5 Suppress Dust S6 6. Chemical Decontamination (Soap, Water, Solvent) S5->S6 Surface Verification

Figure 2: Step-by-step emergency response workflow for a 4-Methyl-2-nitroaniline-d6 powder spill.

Critical First Aid Causality: If dermal exposure occurs, wash immediately with copious amounts of soap and water[2]. Do not use solvents (like ethanol) on the skin, as this will exponentially increase the dermal absorption rate of the lipophilic aromatic amine, accelerating the onset of methemoglobinemia.

Application Workflow: LC-MS/MS Internal Standard Preparation

The primary utility of 4-Methyl-2-nitroaniline-d6 is its role as an internal standard. By spiking the d6 isotopologue into the sample matrix before extraction, any losses during sample preparation or signal suppression during electrospray ionization (ESI) will affect both the unlabeled analyte and the d6 standard equally.

Methodology 3: Analytical Spiking and Extraction
  • Working Solution Preparation: Dilute the 1.0 mg/mL primary stock to a 100 ng/mL working internal standard (IS) solution in 50:50 Water:Acetonitrile.

  • Matrix Spiking: Aliquot 100 µL of the biological/environmental sample matrix. Add exactly 10 µL of the 100 ng/mL d6-IS working solution.

    • Causality: Spiking at the very beginning of the workflow ensures the d6 standard experiences the exact same extraction recovery dynamics as the endogenous analyte.

  • Liquid-Liquid Extraction (LLE): Add 500 µL of Ethyl Acetate. Vortex for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Evaporation and Reconstitution: Transfer the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen. Reconstitute in 100 µL of LC mobile phase.

  • LC-MS/MS Analysis:

    • Validation: The mass spectrometer will detect the unlabeled compound at m/z 153.1[M+H]⁺ and the internal standard at m/z 159.1[M+H]⁺. Because they co-elute perfectly, the ratio of their peak areas provides an absolute, matrix-independent quantification of the target analyte.

G N1 Raw Sample Matrix (Contains Target Analyte) N2 Spike with d6-IS (+6 Da Mass Shift) N1->N2 N3 Sample Extraction (LLE / SPE) N2->N3 Equilibration N4 LC Separation (Perfect Co-elution) N3->N4 Purified Extract N5 MS/MS Detection (MRM Transitions) N4->N5 Ionization N6 Data Quantitation (Area Ratio: Unlabeled/d6) N5->N6 Matrix Correction

Figure 3: LC-MS/MS analytical workflow utilizing 4-Methyl-2-nitroaniline-d6 for matrix effect correction.

Sources

Exploratory

Enhanced Thermal Stability of 4-Methyl-2-nitroaniline through Strategic Deuteration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of the thermal stability of 4-methyl-2-nitroaniline, with a specific focus on the enhancement...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the thermal stability of 4-methyl-2-nitroaniline, with a specific focus on the enhancement of this property through isotopic labeling. We will delve into the theoretical underpinnings of the kinetic isotope effect (KIE) and its practical application in stabilizing energetic and pharmaceutical compounds. This document will serve as a comprehensive resource, detailing the synthesis of deuterated 4-methyl-2-nitroaniline, comparative thermal analysis methodologies using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and the interpretation of the resulting data. The insights provided herein are intended to empower researchers to leverage deuteration as a strategic tool in the development of more robust and reliable chemical entities.

Introduction: The Significance of Thermal Stability and the Promise of Deuteration

4-Methyl-2-nitroaniline is a key intermediate in the synthesis of various organic compounds, including azo dyes and pharmaceuticals. Its thermal stability is a critical parameter, influencing its storage, handling, and reactivity in subsequent synthetic steps. Uncontrolled thermal decomposition can lead to hazardous situations and undesirable side reactions, compromising product purity and safety.

A promising strategy for enhancing the thermal stability of organic molecules is through deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium. This approach is rooted in the principles of the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction upon isotopic substitution.[1] The C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and requiring more energy to break.[2] This seemingly subtle difference can have a profound impact on the thermal decomposition pathways of a molecule, often leading to a significant increase in its thermal stability.

This guide will provide a comprehensive framework for investigating the enhanced thermal stability of deuterated 4-methyl-2-nitroaniline, from its synthesis to its detailed thermal characterization.

Synthesis of Deuterated 4-Methyl-2-nitroaniline (d₃-4M2NA)

The strategic deuteration of 4-methyl-2-nitroaniline can be achieved through a multi-step synthesis, starting from a readily available deuterated precursor. A plausible synthetic route involves the nitration of deuterated p-toluidine.

Synthesis of Deuterated p-Toluidine (d₃-p-toluidine)

A common method for the deuteration of the methyl group on toluene derivatives is through acid-catalyzed hydrogen-deuterium exchange.

Experimental Protocol: Synthesis of d₃-p-toluidine

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-toluidine (1 equivalent) with an excess of deuterium oxide (D₂O).

  • Acid Catalyst: Carefully add a catalytic amount of a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR spectroscopy, observing the disappearance of the methyl proton signal.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., Na₂CO₃).

  • Extraction and Purification: Extract the deuterated p-toluidine with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Nitration of d₃-p-toluidine

The deuterated p-toluidine can then be nitrated to introduce the nitro group at the ortho position.

Experimental Protocol: Synthesis of d₃-4-Methyl-2-nitroaniline

  • Acylation (Protection): To a solution of d₃-p-toluidine in acetic anhydride, slowly add a catalytic amount of sulfuric acid. This will protect the amino group as an acetamide.

  • Nitration: Cool the reaction mixture in an ice bath and slowly add a nitrating mixture (a mixture of concentrated nitric acid and sulfuric acid) while maintaining a low temperature.

  • Hydrolysis (Deprotection): After the nitration is complete, carefully pour the reaction mixture onto ice and add a solution of sodium hydroxide to hydrolyze the acetamide and liberate the free amino group.

  • Isolation and Purification: The resulting deuterated 4-methyl-2-nitroaniline will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Comparative Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for characterizing the thermal stability of materials.[3][4][5][6] A comparative study of the deuterated and non-deuterated 4-methyl-2-nitroaniline will provide quantitative data on the impact of deuteration.

Principles of TGA and DSC
  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is used to determine the onset of decomposition, the temperature at which maximum weight loss occurs, and the residual mass.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It provides information on thermal events such as melting, crystallization, and decomposition, including the enthalpy changes associated with these processes.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Comparison prep_h Prepare Non-Deuterated 4-Methyl-2-nitroaniline tga Thermogravimetric Analysis (TGA) prep_h->tga Run TGA dsc Differential Scanning Calorimetry (DSC) prep_h->dsc Run DSC prep_d Prepare Deuterated 4-Methyl-2-nitroaniline prep_d->tga Run TGA prep_d->dsc Run DSC data_tga TGA Curves: - Onset of Decomposition (T_onset) - Temperature of Max. Weight Loss (T_max) tga->data_tga data_dsc DSC Thermograms: - Decomposition Peak Temperature (T_peak) - Enthalpy of Decomposition (ΔH_decomp) dsc->data_dsc compare Comparative Analysis: - ΔT_onset - ΔT_max - ΔT_peak - Δ(ΔH_decomp) data_tga->compare data_dsc->compare

Caption: Experimental workflow for comparative thermal analysis.

Detailed Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

  • Instrument Calibration: Calibrate the TGA instrument for temperature and mass using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample (deuterated or non-deuterated 4-methyl-2-nitroaniline) into a clean, tared TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature well above the decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum weight loss (T_max) from the TGA curve and its first derivative (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature above the decomposition point at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Record the heat flow as a function of temperature. Determine the peak temperature of the decomposition exotherm (T_peak) and the enthalpy of decomposition (ΔH_decomp) by integrating the area under the peak.

Data Interpretation and Expected Outcomes

The comparative thermal analysis of deuterated and non-deuterated 4-methyl-2-nitroaniline is expected to reveal a significant increase in the thermal stability of the deuterated compound.

Quantitative Data Summary
ParameterNon-Deuterated 4-M2NADeuterated (d₃)-4M2NAExpected Difference (Δ)
TGA Onset of Decomposition (T_onset) T₁T₂T₂ > T₁
TGA Temp. of Max. Weight Loss (T_max) T₃T₄T₄ > T₃
DSC Decomposition Peak Temp. (T_peak) T₅T₆T₆ > T₅
DSC Enthalpy of Decomposition (ΔH_decomp) ΔH₁ΔH₂ΔH₂ ≈ ΔH₁ or slightly different
Mechanistic Insights from the Kinetic Isotope Effect

The observed increase in decomposition temperatures for the deuterated compound is a direct manifestation of the kinetic isotope effect. The rate-determining step in the thermal decomposition of 4-methyl-2-nitroaniline likely involves the cleavage of a C-H bond in the methyl group. The substitution of hydrogen with deuterium strengthens this bond, thus requiring a higher temperature to initiate and propagate the decomposition process.

G cluster_deuteration Deuteration Effect cluster_bond Bond Strength cluster_stability Thermal Stability deuteration Deuteration of Methyl Group (C-H to C-D) bond_strength Increased C-D Bond Strength (Lower Zero-Point Energy) deuteration->bond_strength leads to stability Enhanced Thermal Stability: - Higher Decomposition Temperature - Slower Decomposition Rate bond_strength->stability results in

Caption: Logical relationship between deuteration and thermal stability.

Conclusion

The strategic deuteration of 4-methyl-2-nitroaniline presents a viable and effective strategy for enhancing its thermal stability. This in-depth technical guide has provided a comprehensive overview of the theoretical principles, synthetic methodologies, and analytical techniques required to investigate and quantify this phenomenon. By leveraging the kinetic isotope effect, researchers and drug development professionals can design and synthesize more robust molecules with improved safety profiles and extended shelf-lives. The systematic approach outlined herein serves as a valuable resource for the broader application of isotopic labeling in materials science and pharmaceutical development.

References

  • An Isotopic Labeling Investigation into the Influence of the Nitro Group on LLM-105 Thermal Decomposition. (n.d.). OSTI.GOV. [Link]

  • Benzylic deuteration of alkylnitroaromatics via amine-base catalysed exchange with deuterium oxide. (n.d.). Europe PMC. [Link]

  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (1994). Defense Technical Information Center. [Link]

  • Development of Flow Synthesis Method for Deuterated Aromatic Compounds. (n.d.). J-STAGE. [Link]

  • Efficient Route to Deuterated Aromatics by the Deamination of Anilines. (2016). Organic Letters, 18(15), 3646–3649. [Link]

  • Kinetic isotope effect. (2023, December 29). In Wikipedia. [Link]

  • Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. (2015). Tetrahedron Letters, 56(5), 747-749. [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. (1986). Defense Technical Information Center. [Link]

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. (1993). Chemical Reviews, 93(8), 2693-2723. [Link]

  • Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. (1993). OSTI.GOV. [Link]

  • Synthesis method of deuterated compound. (2019).
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. [Link]

  • Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • DSC vs TGA: A Complete Guide to the Difference. (2025). Torontech. [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025). Lab Manager. [Link]

  • TGA vs DSC: What's the Difference and How to Choose the Right Tool? (2026). Drawell. [Link]

  • DSC vs TGA: A Simple Comparison Guide. (2026). ResolveMass Laboratories Inc. [Link]

Sources

Foundational

Isotopic Labeling Mechanism and Synthesis Workflow for 4-Methyl-2-nitroaniline-d6

Executive Summary The demand for high-purity deuterated internal standards has surged with the widespread adoption of liquid chromatography-mass spectrometry (LC-MS) in pharmacokinetics, environmental monitoring, and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for high-purity deuterated internal standards has surged with the widespread adoption of liquid chromatography-mass spectrometry (LC-MS) in pharmacokinetics, environmental monitoring, and materials science. 4-Methyl-2-nitroaniline-d6 (Molecular Formula: C₇H₂D₆N₂O₂) is a critical stable isotope-labeled isotopologue of the common red azo dye intermediate, 4-Methyl-2-nitroaniline[1].

As a Senior Application Scientist, I frequently encounter the misconception that deuterated standards can be synthesized via late-stage Hydrogen/Deuterium (H/D) exchange. For this specific molecule, late-stage exchange is thermodynamically and kinetically unfeasible without degrading the nitro group or inducing unwanted side reactions. Therefore, achieving the precise -d6 labeling pattern (three deuteriums on the methyl group, three on the aromatic ring) requires a rigorous, bottom-up synthetic approach starting from a fully deuterated synthon: Toluene-d8 .

This whitepaper deconstructs the mechanistic rationale, kinetic causality, and step-by-step experimental workflows required to synthesize and validate 4-Methyl-2-nitroaniline-d6.

Retrosynthetic Logic and Mechanistic Causality

The transformation of a deuterated precursor into 4-methyl-2-nitroaniline-d6 relies on a sequence of protection, electrophilic aromatic substitution (EAS), and deprotection. Understanding the why behind these steps is just as critical as the how.

Why Not Direct Nitration?

Direct nitration of p-toluidine-d7 is chemically disastrous. Free primary amines (-NH₂) are highly susceptible to oxidation by the nitronium ion (NO₂⁺), leading to uncontrolled tar formation. Furthermore, in the strongly acidic environment of a "mixed acid" (HNO₃/H₂SO₄), the amine protonates to form an anilinium ion (-NH₃⁺). This ion is a strong meta-directing deactivator, which destroys the required regioselectivity[2].

The Causality of Amine Protection

To circumvent oxidation and direct the nitration to the correct carbon, the amine must be protected via acetylation. The resulting acetamido group (-NHAc) delocalizes the nitrogen lone pair into the carbonyl, neutralizing the oxidation risk. Crucially, the -NHAc group is a moderate ortho/para-director. Because the para position is already blocked by the -CD₃ group, the incoming nitronium ion is forced exclusively to the ortho position (C2)[3].

Kinetic Isotope Effect (KIE) in Nitration

A common concern during the nitration of deuterated aromatics is isotopic scrambling or reaction stalling. However, the EAS substitution of a deuteron (D⁺) by NO₂⁺ exhibits a kinetic isotope effect ( kH​/kD​ ) close to 1[4]. The rate-determining step is the initial attack of the pi-electron cloud on the nitronium ion to form the arenium ion (sigma complex)—not the subsequent cleavage of the C-D bond. Consequently, the deuterated substrate reacts at a comparable rate to its unlabeled counterpart, allowing standard nitration conditions to be employed without the risk of D-H back-exchange.

Synthesis A Toluene-d8 (Starting Material) B p-Nitrotoluene-d7 (Nitration) A->B HNO3, H2SO4 C p-Toluidine-d7 (Reduction) B->C H2, Pd/C D p-Acetotoluidide-d7 (Protection) C->D Ac2O, Pyridine E 2-Nitro-p-acetotoluidide-d6 (EAS Nitration) D->E HNO3, H2SO4 0-5 °C F 4-Methyl-2-nitroaniline-d6 (Deprotection) E->F HCl (aq) Reflux

Synthesis workflow of 4-Methyl-2-nitroaniline-d6 from Toluene-d8.

Quantitative Data and Material Specifications

To ensure reproducibility, the physicochemical properties and expected yields of the labeled compound are benchmarked against the unlabeled standard[5].

ParameterUnlabeled 4-Methyl-2-nitroaniline4-Methyl-2-nitroaniline-d6
Molecular Formula C₇H₈N₂O₂C₇H₂D₆N₂O₂
Molecular Weight 152.15 g/mol 158.19 g/mol
Precursor p-Toluidinep-Toluidine-d7
Typical Overall Yield 85–90%75–82%
Isotopic Purity N/A≥99% Deuterium
LC-MS (M+H)⁺ m/z 153.1m/z 159.2
Appearance Orange-red crystalsOrange-red solid

Experimental Protocols & Self-Validating Checkpoints

The following protocols detail the critical three-step sequence from p-Toluidine-d7 to the final -d6 product. Every protocol is designed as a self-validating system to ensure isotopic integrity.

Protocol 1: Amine Protection (Synthesis of p-Acetotoluidide-d7)
  • Preparation: Dissolve 10.0 g of p-Toluidine-d7 in 100 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere to prevent ambient moisture from initiating H/D exchange.

  • Reagent Addition: Cool the flask to 0 °C. Add 1.2 equivalents of acetic anhydride (Ac₂O) dropwise, followed by a catalytic amount (0.1 eq) of anhydrous pyridine.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2 hours.

  • Workup: Quench with 50 mL of ice water. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validating Checkpoint: Perform HPLC analysis. The complete disappearance of the free amine peak and a shift to a longer retention time confirms >99% conversion.

Protocol 2: Electrophilic Aromatic Nitration (The Labeling Core)

This is the most critical step. Temperature control is absolute; exceeding 5 °C will lead to dinitration and oxidative degradation[3].

  • Mixed Acid Preparation: In a separate flask at 0 °C, slowly add 5 mL of concentrated HNO₃ (68%) to 15 mL of concentrated H₂SO₄ (98%).

  • Substrate Dissolution: Dissolve the p-Acetotoluidide-d7 (from Protocol 1) in 30 mL of concentrated H₂SO₄ and cool strictly to 0–5 °C.

  • Nitration: Add the mixed acid dropwise over 30 minutes via an addition funnel. Monitor the internal temperature continuously.

  • Isolation: Stir for an additional 1 hour at 5 °C. Pour the viscous mixture over 200 g of crushed ice. The nitrated intermediate (2-Nitro-p-acetotoluidide-d6) will precipitate as a pale yellow solid. Filter and wash extensively with cold distilled water.

  • Self-Validating Checkpoint: Analyze the intermediate via LC-MS. The mass spectrum must show an m/z corresponding to the d6-nitrated adduct. The presence of a d5 peak indicates that the acid mixture was contaminated with H₂O, leading to proton exchange.

EAS_Mechanism N1 N1 N2 Pi-Complex Formation Attack of p-Acetotoluidide-d7 on NO2+ N1->N2 N3 Sigma Complex (Arenium Ion) Positive charge delocalized over ring N2->N3 N4 Deuteron (D+) Abstraction HSO4- removes D+ from C2 N3->N4 N5 Aromatization Yields 2-Nitro-p-acetotoluidide-d6 N4->N5

Step-by-step electrophilic aromatic substitution (EAS) mechanism for nitration.

Protocol 3: Deprotection and Final Isolation
  • Hydrolysis: Suspend the crude 2-Nitro-p-acetotoluidide-d6 in 100 mL of a 20% aqueous HCl solution.

  • Reflux: Heat the mixture to reflux (100 °C) for 4 hours. The solid will gradually dissolve, indicating successful cleavage of the amide bond.

  • Neutralization: Cool the solution to room temperature. Slowly add 10% NaOH aqueous solution until the pH reaches 7–8. The target 4-Methyl-2-nitroaniline-d6 will precipitate as a vibrant orange-red solid.

  • Purification: Filter the precipitate, wash with distilled water, and recrystallize from hot ethanol.

  • Self-Validating Checkpoint: Run a ¹H-NMR spectrum in CDCl₃. A successful, high-isotopic-purity batch will be virtually "silent" in the aromatic (7.0–8.0 ppm) and aliphatic (2.0–2.5 ppm) regions. The only visible signal should be the broad singlet of the -NH₂ protons (~6.0 ppm, integrating to 2H).

Conclusion

The synthesis of 4-Methyl-2-nitroaniline-d6 is a masterclass in regiocontrol and isotopic preservation. By leveraging the directing effects of an acetyl protecting group and respecting the kinetic parameters of electrophilic aromatic substitution, chemists can reliably produce this standard with ≥99% isotopic purity. Rigorous adherence to the self-validating analytical checkpoints—particularly LC-MS and ¹H-NMR—ensures the trustworthiness of the final compound for downstream mass spectrometry applications.

References

  • ChemBK. "2-NITRO-PARA-TOLUIDINE - Preparation Method." ChemBK, 2025. Available at:[Link]

  • Tennessee Academy of Science. "Kinetic Isotope Effects in Aromatic Nitration." Journal of the Tennessee Academy of Science. Available at:[Link]

  • Semantic Scholar. "Synthesis of o-Nitro-p-toluidine." Semantic Scholar, 2005. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 4-Methyl-2-nitroaniline in Human Plasma by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard

Abstract This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 4-Methyl-2-nitroaniline in human plasma. 4-Methyl-2-nitroan...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantification of 4-Methyl-2-nitroaniline in human plasma. 4-Methyl-2-nitroaniline, a compound relevant in industrial and environmental contexts, requires sensitive and accurate measurement in biological matrices for toxicokinetic and exposure assessment studies. To achieve the highest level of accuracy and precision, this method employs 4-Methyl-2-nitroaniline-d6, a stable isotope-labeled (SIL) internal standard, and the principle of isotope dilution mass spectrometry.[1][2][3] The protocol outlines a straightforward protein precipitation procedure for sample preparation followed by rapid chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow compliant with regulatory expectations.[4][5][6]

Introduction: The Imperative for an Internal Standard

4-Methyl-2-nitroaniline (also known as 2-nitro-p-toluidine) is an organic compound used as an intermediate in the synthesis of azo dyes and pigments.[7][8] Its potential for human exposure necessitates the development of sensitive bioanalytical methods to understand its absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technology of choice for such applications due to its inherent selectivity and sensitivity.[9]

However, the accuracy and precision of LC-MS/MS quantification can be compromised by several sources of variability, including analyte loss during sample preparation, injection volume inconsistencies, and matrix effects—the suppression or enhancement of analyte ionization by co-eluting matrix components.[9][10] The most effective strategy to mitigate these variables is the use of an internal standard (IS).[11] The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the entire analytical process.[10][12] By adding a known quantity of the SIL-IS, such as 4-Methyl-2-nitroaniline-d6, to every sample at the beginning of the workflow, the ratio of the analyte's response to the IS's response is used for quantification. This process, known as isotope dilution, effectively normalizes for experimental variations, leading to superior data quality.[2][13]

This application note provides a comprehensive protocol for the quantification of 4-Methyl-2-nitroaniline in human plasma, grounded in regulatory guidelines for bioanalytical method validation.[4][5][14]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a definitive analytical technique for quantifying a compound in a sample.[1] The method relies on altering the natural isotopic ratio of the analyte in the sample by adding a known amount of an isotopically enriched standard (the "spike"), in this case, 4-Methyl-2-nitroaniline-d6.[3]

The core principle rests on the assumption that the SIL-IS and the native analyte are chemically indistinguishable during extraction and chromatographic separation.[12] Although the absolute signal intensity for both the analyte and the IS may fluctuate between injections due to matrix effects or instrument drift, their ratio remains constant for a given concentration. The concentration of the unknown sample is then determined by comparing this ratio to the ratios obtained from a series of calibration standards with known concentrations.

G cluster_sample Biological Sample cluster_standard Internal Standard cluster_process Analytical Workflow cluster_result Quantification Analyte Analyte (Unknown Quantity, Natural Isotope Ratio) Spike Spiking & Homogenization Analyte->Spike IS 4-Methyl-2-nitroaniline-d6 (Known Quantity, Enriched Isotope Ratio) IS->Spike Prep Sample Preparation (Extraction, Cleanup) Spike->Prep LCMS LC-MS/MS Analysis Prep->LCMS Ratio Measure New Isotope Ratio (Analyte Signal / IS Signal) LCMS->Ratio Calc Calculate Analyte Concentration Ratio->Calc

Caption: Principle of Isotope Dilution using a SIL Internal Standard.

Experimental Protocol

This protocol is designed to be a self-validating system, where the consistent performance of the internal standard across calibration standards, quality controls, and unknown samples provides confidence in the accuracy of the results.

Materials and Reagents
  • Analyte: 4-Methyl-2-nitroaniline (Purity ≥98%)[15][16]

  • Internal Standard: 4-Methyl-2-nitroaniline-d6 (Isotopic Purity ≥99%)[17][18]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant)

  • Equipment: Analytical balance, vortex mixer, centrifuge, calibrated pipettes, 2 mL polypropylene tubes, 96-well plates (optional).

Stock and Working Solution Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh ~10 mg of 4-Methyl-2-nitroaniline and dissolve in 10 mL of methanol.

  • IS Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 4-Methyl-2-nitroaniline-d6 and dissolve in 1 mL of methanol.

  • Analyte Working Solutions (for Calibration Curve & QCs): Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile/water to create a series of working standards.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50:50 (v/v) acetonitrile/water. This concentration should be chosen to yield a robust signal in the LC-MS/MS system without causing detector saturation.[9]

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to analysis.[19]

  • Aliquoting: Pipette 50 µL of study samples, calibration standards, or quality control (QC) samples into 1.5 mL polypropylene tubes.

  • Spiking: Add 10 µL of the IS Working Solution (100 ng/mL) to all tubes except for "double blank" samples (matrix without analyte or IS). Vortex briefly. The IS should be added as early as possible to account for variability in all subsequent steps.[10]

  • Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube. The acid helps to improve precipitation efficiency and ensures the analyte is in a protonated state for positive ion mode ESI.

  • Mixing: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 150 µL of the supernatant to a clean autosampler vial or well in a 96-well plate.

  • Dilution (Optional): Add 150 µL of deionized water with 0.1% formic acid to the supernatant. This reduces the organic solvent content of the final sample, which can improve peak shape in reversed-phase chromatography.

  • Injection: Inject 5 µL of the final solution into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient Elution | 10% B to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute. |

Table 2: Mass Spectrometry Parameters

Parameter Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions See Table 3
Collision Gas Argon

| Dwell Time | 100 ms |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
4-Methyl-2-nitroaniline 153.1 107.1 15
4-Methyl-2-nitroaniline-d6 159.1 113.1 15

Note: Precursor and product ions are based on the [M+H]+ adduct. The mass shift of +6 Da for the deuterated standard is ideal for avoiding cross-talk.[9] These values should be confirmed experimentally via infusion and compound tuning on the specific mass spectrometer being used.

Overall Experimental Workflow

The entire process from sample receipt to final data reporting is a coordinated sequence of steps designed to ensure data integrity and reproducibility.

G cluster_prep Solution Preparation cluster_sample Sample Processing cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Prepare Analyte & IS Stock Solutions Working Create Calibration & IS Working Solutions Stock->Working Spike Spike with IS (10 µL) Working->Spike Aliquot Aliquot Plasma Sample (50 µL) Aliquot->Spike Precip Add Acetonitrile (200 µL) & Vortex Spike->Precip Cent Centrifuge (14,000 x g, 10 min) Precip->Cent Transfer Transfer Supernatant Cent->Transfer Inject Inject 5 µL into LC-MS/MS System Transfer->Inject Acquire Acquire Data (MRM Mode) Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Ratio Calculate Analyte/IS Area Ratios Integrate->Ratio Curve Generate Calibration Curve Ratio->Curve Quant Quantify Unknowns Curve->Quant

Sources

Application

High-Fidelity Quantification of 4-Methyl-2-nitroaniline in Drug Substances via Isotope Dilution LC-MS/MS

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Trace-level Mutagenic Impurity (PMI) Analysis using Stable Isotope-Labeled Internal Standards Introduction & Regu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Trace-level Mutagenic Impurity (PMI) Analysis using Stable Isotope-Labeled Internal Standards

Introduction & Regulatory Context

4-Methyl-2-nitroaniline (also known as 2-nitro-p-toluidine) is a critical chemical intermediate utilized in the synthesis of azo dyes, pharmaceuticals, and agricultural chemicals. However, toxicological evaluations, including the Mouse Lymphoma Forward Mutation Assay, have demonstrated that 4-Methyl-2-nitroaniline exhibits significant mutagenic and clastogenic activity [3]. Consequently, it is classified as a Potentially Mutagenic Impurity (PMI) and must be strictly controlled in active pharmaceutical ingredients (APIs) under the ICH M7 (R2) guidelines.

Achieving parts-per-billion (ppb) detection limits in complex API matrices presents a formidable analytical challenge. While Gas Chromatography-Mass Spectrometry (GC-MS) is viable for volatile matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior flexibility, higher throughput, and better suitability for thermally labile drug substances [1]. To counteract the severe matrix effects (ion suppression or enhancement) inherent to ESI-LC-MS/MS, Isotope Dilution Mass Spectrometry (IDMS) utilizing 4-Methyl-2-nitroaniline-d6 is the gold standard for absolute quantification.

The Mechanistic Advantage of 4-Methyl-2-nitroaniline-d6

The core principle of IDMS relies on the internal standard (IS) behaving identically to the target analyte during sample extraction, chromatographic separation, and ionization, while remaining mass-resolved in the mass spectrometer.

The Chemistry of the -d6 Label

The specific structural design of 4-Methyl-2-nitroaniline-d6 [2] is a masterclass in isotopic labeling. The molecule possesses six deuterium atoms ( ) located exclusively on the carbon backbone: three on the methyl group ( ) and three on the aromatic ring. Crucially, the primary amine group ( ) remains unlabeled.

The Causality of this Design: If the amine protons were deuterated ( ), they would rapidly undergo Hydrogen/Deuterium (H/D) exchange with the protic solvents used in the LC mobile phase (e.g., water, methanol, and formic acid). This exchange would cause the mass shift to "scramble" back to the unlabeled mass during chromatography, destroying the quantitative integrity of the assay. By restricting the heavy isotopes to the non-exchangeable carbon backbone, the +6 Da mass shift remains completely stable. Furthermore, a +6 Da shift is large enough to ensure that the natural and isotopic envelope of the unlabeled analyte does not cause cross-talk interference in the IS mass channel.

Workflow N1 1. Sample Preparation Spike matrix with 4-Methyl-2-nitroaniline-d6 N2 2. Extraction Isolate analyte & IS from API matrix N1->N2 N3 3. LC Separation Co-elution of unlabeled and d6 species N2->N3 N4 4. MS/MS Detection MRM acquisition in ESI+ mode N3->N4 N5 5. Quantification Calculate concentration via Peak Area Ratio N4->N5

Fig 1. Logical workflow of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Methodology: A Self-Validating Protocol

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system. It incorporates built-in checks to verify extraction efficiency and rule out isotopic cross-talk.

Reagents and Materials
  • Analyte: 4-Methyl-2-nitroaniline (Reference Standard, >99% purity)

  • Internal Standard: 4-Methyl-2-nitroaniline-d6 [2] (Isotopic purity >99 atom % D)

  • Mobile Phase Additive: LC-MS grade Formic Acid. Causality: Formic acid acts as a proton donor, shifting the ionization equilibrium toward the state, which is strictly required for maximizing sensitivity in positive Electrospray Ionization (ESI+) mode [4].

Step-by-Step Sample Preparation
  • IS Spiking (The Anchor Step): Weigh 100 mg of the API sample into a 15 mL centrifuge tube. Immediately spike the solid matrix with 10 µL of a 1.0 µg/mL 4-Methyl-2-nitroaniline-d6 working solution. Allowing the IS to equilibrate with the raw matrix ensures that any subsequent physical losses or ion suppression will affect the analyte and IS equally.

  • Dissolution & Precipitation: Add 1.0 mL of LC-MS grade Acetonitrile. Vortex vigorously for 5 minutes to dissolve the API and extract the impurity.

  • Phase Separation: If the API is insoluble in acetonitrile (acting as a precipitation step), centrifuge the suspension at 10,000 x g for 10 minutes at 4°C.

  • Filtration: Transfer 500 µL of the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Self-Validation Check (The "Zero Sample"): Prepare a blank matrix sample spiked only with the internal standard. This verifies that the d6-standard contains no unlabeled 4-Methyl-2-nitroaniline impurities that could artificially inflate the quantitative results.

LC-MS/MS Conditions
  • Column: C18 Reverse-Phase (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water [1].

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile [1].

  • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 mins, hold for 2 mins, re-equilibrate at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI Positive ( ).

MRM_Transitions cluster_0 Unlabeled Analyte cluster_1 Internal Standard (d6) A Precursor: m/z 153.1 [M+H]+ B Quantifier: m/z 107.1 [-NO2] A->B CID C Qualifier: m/z 135.1 [-H2O] A->C CID D Precursor: m/z 159.2 [M+H]+ E Quantifier: m/z 113.1 [-NO2] D->E CID F Qualifier: m/z 141.1 [-H2O] D->F CID

Fig 2. Collision-Induced Dissociation (CID) pathways for MRM acquisition.

Quantitative Data & Analytical Performance

To ensure unambiguous identification, two Multiple Reaction Monitoring (MRM) transitions must be monitored per compound: a quantifier ion (for maximum sensitivity) and a qualifier ion (for structural confirmation). The primary fragmentation pathway involves the neutral loss of the nitro group ( , 46 Da).

Table 1: Optimized MRM Transitions and MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)PurposeCollision Energy (eV)
4-Methyl-2-nitroaniline 153.1107.1Quantifier15
4-Methyl-2-nitroaniline 153.1135.1Qualifier10
4-Methyl-2-nitroaniline-d6 159.2113.1IS Quantifier15
4-Methyl-2-nitroaniline-d6 159.2141.1IS Qualifier10

When executed correctly, the IDMS methodology effectively neutralizes matrix suppression. The table below summarizes the expected analytical performance metrics based on validated ICH Q2(R2) parameters [1].

Table 2: Representative Method Validation Metrics

Validation ParameterAcceptance CriteriaTypical Performance
Limit of Detection (LOD) S/N 30.01 µg/g (10 ppb)
Limit of Quantitation (LOQ) S/N 10, Precision RSD 20%0.03 µg/g (30 ppb)
Linearity ( ) 0.995 over the target range> 0.999
Matrix Effect (IS Normalized) 85% – 115%98.5% (Fully compensated by d6)
Accuracy (Recovery) 80% – 120% at LOQ level99.2% – 100.3%

Data Processing & Trustworthiness Checks

Quantification is performed using the Internal Standard Method . The response variable plotted on the y-axis of the calibration curve is the Peak Area Ratio (Area of Unlabeled Analyte / Area of d6-IS), plotted against the concentration of the unlabeled standard.

Critical System Suitability Test (SST): Before analyzing unknown batches, inject a "Blank Matrix" (unspiked) and the "Zero Sample" (spiked only with IS).

  • Causality: If a peak appears at m/z 153.1 107.1 in the Zero Sample, it indicates either carryover in the LC system or isotopic impurity in the d6 standard. The area of this interference must be 20% of the area of the analyte at the LOQ level to ensure the trustworthiness of the assay.

References

  • Preliminary Evaluations of Initial TSCA Section 8(e) Substantial Risk Notices U.S. Environmental Protection Agency (EPA)[Link]

  • Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogenations MDPI - Molecules[Link]

Method

Chromatographic Separation and Quantification of 4-Methyl-2-nitroaniline-d6: An Application Note &amp; Protocol

Introduction and Analytical Context 4-Methyl-2-nitroaniline (also known as 2-nitro-p-toluidine) is a critical intermediate in the synthesis of azo dyes and a heavily monitored process-related impurity in pharmaceutical m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Context

4-Methyl-2-nitroaniline (also known as 2-nitro-p-toluidine) is a critical intermediate in the synthesis of azo dyes and a heavily monitored process-related impurity in pharmaceutical manufacturing[1][2]. Because of its potential toxicity and regulatory scrutiny, accurate trace-level quantification is paramount.

To achieve high-fidelity quantification, particularly in complex matrices like hair dye formulations or biological fluids, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. By utilizing the deuterated isotopologue 4-Methyl-2-nitroaniline-d6 (Molecular Formula: C₇H₂D₆N₂O₂, MW: 158.19 g/mol ) as an internal standard, analysts can mathematically nullify matrix effects and ionization suppression[3][4]. This application note details the mechanistic causality behind chromatographic method development for this compound and provides self-validating protocols for both purity assessment and trace quantification.

Causality in Chromatographic Method Development

As an application scientist, method development is never arbitrary; every parameter is dictated by the physicochemical properties of the analyte.

  • Stationary Phase Selection: 4-Methyl-2-nitroaniline is a relatively hydrophobic, polar aromatic compound with a LogP of approximately 2.00[1]. While it retains well on standard C18 reverse-phase columns, the primary amine group is prone to secondary interactions with residual silanols on the silica backbone, which manifests as peak tailing. To counteract this, columns with low silanol activity (such as the Newcrom R1) or sub-2 µm architectures (like the ACQUITY UPLC BEH C18) are selected to ensure sharp, symmetrical peaks[1][2][5].

  • Mobile Phase Chemistry & MS Compatibility: For standard HPLC-UV analysis, phosphoric acid is frequently added to the mobile phase to maintain a low pH, ensuring the amine group remains protonated for consistent retention[1]. However, phosphoric acid is non-volatile and will rapidly foul a mass spectrometer source. Therefore, for LC-MS/MS workflows, the acid modifier must be switched to 0.1% Formic Acid[1][6]. Formic acid provides the necessary protons for efficient positive electrospray ionization (ESI+) while remaining fully volatile.

  • Isotope Effects in Chromatography: While 4-Methyl-2-nitroaniline-d6 is chemically identical to its protio-analog, the substitution of six protium atoms with deuterium slightly reduces the molecule's lipophilicity. In high-resolution Ultra-Performance Liquid Chromatography (UPLC), this can result in the -d6 internal standard eluting fractionally earlier than the native compound. This minor isotopic shift must be accounted for when scheduling Multiple Reaction Monitoring (MRM) windows.

  • Extraction Dynamics: The compound exhibits low aqueous solubility (~0.2 g/L at 20°C) but is highly soluble in aprotic polar solvents like acetone and ethyl acetate[7]. This differential solubility dictates the use of Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to isolate the analyte from aqueous matrices prior to injection.

Experimental Workflows

The following diagram illustrates the self-validating IDMS workflow, ensuring that any loss of analyte during extraction or signal suppression during ionization is proportionally mirrored by the -d6 internal standard.

G A Sample Matrix (e.g., API or Dye) B Spike Internal Standard (4-Methyl-2-nitroaniline-d6) A->B C Sample Extraction (LLE / SPE) B->C D Reconstitution (Initial Mobile Phase) C->D E RP-HPLC Separation (C18, Gradient Elution) D->E F ESI-MS/MS Detection (MRM Mode) E->F G Data Analysis (Isotope Dilution) F->G

LC-MS/MS Workflow for 4-Methyl-2-nitroaniline-d6 Isotope Dilution

Step-by-Step Methodologies

Protocol 1: Purity Assessment of 4-Methyl-2-nitroaniline-d6 via HPLC-UV

Before utilizing the deuterated standard for quantitative assays, its isotopic and chemical purity must be verified (target ≥99.5% by HPLC)[3].

Materials & Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size[3].

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid[3].

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid[3].

Procedure:

  • Standard Preparation: Accurately weigh 1.0 mg of 4-Methyl-2-nitroaniline-d6 and dissolve in 1.0 mL of methanol to create a 1 mg/mL stock solution[7].

  • Working Solution: Dilute the stock solution to 50 µg/mL using a 70:30 (v/v) mixture of Mobile Phase A and B.

  • Chromatographic Execution:

    • Set the column oven temperature to 35°C.

    • Set the flow rate to 1.0 mL/min.

    • Program an isocratic elution at 30% Mobile Phase B for 15 minutes[2].

    • Set the UV detector to 280 nm, which is the optimal absorption wavelength for nitroanilines[8].

  • Validation: Inject a blank (diluent only) to ensure no baseline interference. Inject the working solution and calculate purity based on the relative peak area of the main peak versus any observed impurity peaks.

Protocol 2: Trace Quantification via UPLC-MS/MS

This protocol is designed for the high-throughput, trace-level quantification of native 4-Methyl-2-nitroaniline using the -d6 variant as an internal standard.

Materials & Instrumentation:

  • UPLC system coupled to a Triple Quadrupole Mass Spectrometer[6].

  • Analytical Column: Sub-2 µm C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm)[2].

Procedure:

  • Sample Spiking: Aliquot 1.0 g (or 1.0 mL) of the sample matrix. Spike with 50 µL of a 1 µg/mL 4-Methyl-2-nitroaniline-d6 internal standard solution.

  • Extraction: Add 5.0 mL of ethyl acetate. Vortex vigorously for 5 minutes to partition the hydrophobic analyte into the organic layer[7]. Centrifuge at 4000 rpm for 10 minutes to separate the phases.

  • Reconstitution: Transfer exactly 2.0 mL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of 95:5 Water:Acetonitrile (with 0.1% Formic Acid).

  • UPLC-MS/MS Execution:

    • Flow Rate: 0.3 mL/min[2][6].

    • Column Temperature: 40°C[6].

    • Injection Volume: 5 µL[6].

    • Gradient: Start at 5% B. Hold for 1 min. Ramp to 95% B over 4 minutes. Hold at 95% B for 1 min. Return to 5% B to re-equilibrate.

    • MS Detection: Operate in ESI+ mode using MRM. Monitor the transition m/z 153.1 [Product Ion] for the native compound, and m/z 159.2 [Product Ion] for the -d6 internal standard[1][3].

Quantitative Data Summaries

The following tables summarize the expected chromatographic parameters and performance metrics based on validated methodologies for nitroaniline derivatives.

Table 1: Comparison of Chromatographic Parameters

ParameterHPLC-UV Method (Purity/Routine)UPLC-MS/MS Method (Trace Analysis)
Analytical Column C18 (4.6 x 150 mm, 5 µm)[3]UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[2]
Mobile Phase Additive 0.1% Phosphoric Acid (or Formic)[1]0.1% Formic Acid (Strictly MS-compatible)[6]
Flow Rate 1.0 mL/min0.3 mL/min[2][6]
Column Temperature 35°C40°C[6]
Detection Mode UV-Vis at 280 nm[8]ESI+ Triple Quadrupole (MRM)[6]

Table 2: Expected Performance Characteristics

MetricHPLC-UV PerformanceUPLC-MS/MS Performance
Limit of Detection (LOD) 9.7 – 40.1 µg/g[8]0.01 – 0.4 µg/g[8]
Linear Dynamic Range 10 – 500 mg/L[8]0.1 – 4.0 mg/L[8]
Extraction Recovery 82.6% – 114.9%[8]> 95% (Corrected via -d6 IS)
Throughput (Run Time) ~15 - 20 minutes< 7 minutes[6]

References

  • SIELC Technologies. "4-Methyl-2-nitroaniline". sielc.com.
  • Benchchem.
  • Benchchem. "Performance Showdown: GC-MS vs. LC-MS for the Analysis of 4-Methyl-2-nitroaniline". benchchem.com.
  • Benchchem.
  • Benchchem.
  • PubMed Central (PMC). "Determination of 32 oxidative dyes by high performance liquid chromatography and confirmation by high performance liquid chromatography-tandem mass spectrometry". nih.gov.

Sources

Application

using 4-Methyl-2-nitroaniline-d6 for pharmacokinetic tracing

Application Note: High-Resolution Pharmacokinetic Tracing of 4-Methyl-2-nitroaniline Using Stable Isotope Labeling (SIL) LC-MS/MS Introduction and Mechanistic Rationale 4-Methyl-2-nitroaniline (also known as 2-nitro-p-to...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Pharmacokinetic Tracing of 4-Methyl-2-nitroaniline Using Stable Isotope Labeling (SIL) LC-MS/MS

Introduction and Mechanistic Rationale

4-Methyl-2-nitroaniline (also known as 2-nitro-p-toluidine) is a critical aromatic amine intermediate widely utilized in the synthesis of azo dyes, pigments, and complex heterocyclic pharmaceuticals[1]. Due to its potential role as an environmental pollutant and a toxicophore in biological systems, precise pharmacokinetic (PK) tracing is essential for toxicology, metabolism, and exposure studies.

Quantifying trace levels of 4-methyl-2-nitroaniline in complex biological matrices (e.g., plasma, urine) presents significant analytical challenges, primarily due to matrix-induced ion suppression during Electrospray Ionization (ESI)[1]. To establish a self-validating and highly accurate quantitative system, this protocol employs 4-Methyl-2-nitroaniline-d6 (CAS 1246820-08-5)[2] as a Stable Isotope-Labeled Internal Standard (SIL-IS)[3].

The Causality of Experimental Choices:

  • Why the d6 Isotopologue? The d6 variant incorporates six deuterium atoms (typically replacing the methyl protons and aromatic ring protons). This results in a +6 Da mass shift (Molecular Weight: 158.19 g/mol vs. 152.15 g/mol for the unlabeled compound)[2][3]. A mass shift greater than +3 Da is mechanistically critical; it ensures that the natural heavy isotopic envelope (e.g., 13 C, 15 N, 18 O) of the highly concentrated unlabeled analyte does not bleed into the internal standard's mass channel, thereby eliminating isotopic cross-talk.

  • Why LC-MS/MS over GC-MS? While GC-MS is robust for volatile compounds, 4-methyl-2-nitroaniline can undergo thermal degradation. UHPLC coupled with a Triple Quadrupole Mass Spectrometer (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode allows for direct injection of biological extracts without the need for complex derivatization, preserving the analyte's structural integrity[1].

  • Why Acidic Mobile Phases? The primary amine (-NH 2​ ) on the aniline ring acts as a weak base. Utilizing 0.1% formic acid in the mobile phase forces the protonation of the amine, drastically enhancing the yield of the [M+H]+ precursor ion in positive ESI mode[4].

Analytical Workflow

The following diagram illustrates the logical progression of the PK tracing methodology, from sample acquisition to data quantification.

PK_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike SIL-IS (4-Methyl-2-nitroaniline-d6) Sample->Spike Aliquot Prep Protein Precipitation (Acetonitrile) Spike->Prep Extract LC UHPLC Separation (C18 Column) Prep->LC Supernatant MS ESI-MS/MS (MRM Mode) LC->MS Co-elution Data PK Data Analysis (AUC, Cmax, t1/2) MS->Data Quantification

Caption: LC-MS/MS workflow for pharmacokinetic tracing using 4-Methyl-2-nitroaniline-d6 internal standard.

Step-by-Step Experimental Protocols

Reagent and Standard Preparation
  • Stock Solutions: Dissolve 4-Methyl-2-nitroaniline (Analyte) and 4-Methyl-2-nitroaniline-d6 (SIL-IS)[5] independently in LC-MS grade methanol to achieve a concentration of 1.0 mg/mL. Store at -20°C in amber vials to prevent photodegradation.

  • Working Solutions: Dilute the analyte stock with 50% methanol/water to create a calibration curve ranging from 0.5 ng/mL to 500 ng/mL.

  • SIL-IS Working Solution: Dilute the SIL-IS stock to a constant concentration of 50 ng/mL.

Biological Sample Preparation (Protein Precipitation)

Causality: Protein precipitation using cold acetonitrile is selected because it rapidly denatures plasma proteins that bind the analyte, releasing it into the solvent. Acetonitrile also serves as an excellent injection solvent for reverse-phase chromatography.

  • Transfer 50 µL of plasma (or urine) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of the SIL-IS working solution (50 ng/mL). Vortex for 10 seconds to ensure equilibration between the endogenous matrix and the IS.

  • Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of LC-MS grade water. Self-validation check: Diluting the organic extract with water matches the initial mobile phase conditions, preventing peak broadening (the "solvent effect") during injection.

LC-MS/MS Parameters

Chromatography: Separation is achieved using a reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size)[1]. The column temperature is maintained at 40°C to reduce system backpressure and improve peak symmetry.

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) Mobile Phase A (0.1% FA in H₂O) Mobile Phase B (0.1% FA in Acetonitrile)
0.0 0.35 95% 5%
1.0 0.35 95% 5%
4.0 0.35 10% 90%
5.5 0.35 10% 90%
5.6 0.35 95% 5%

| 7.5 | 0.35 | 95% | 5% |

Mass Spectrometry: The triple quadrupole mass spectrometer is operated in ESI+ mode. The nitro group on the analyte makes it prone to specific fragmentation pathways, notably the loss of the NO 2​ radical (-46 Da) and water (-18 Da)[6][7].

Table 2: MRM Transitions and Collision Energies | Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | | 4-Methyl-2-nitroaniline | 153.1 | 107.1 | 22 | Quantifier (Loss of NO 2​ ) | | 4-Methyl-2-nitroaniline | 153.1 | 135.1 | 15 | Qualifier (Loss of H 2​ O) | | 4-Methyl-2-nitroaniline-d6 | 159.1 | 113.1 | 22 | SIL-IS Quantifier |

Self-Validating System Checks

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the protocol must validate its own integrity during every run:

  • Isotopic Cross-Talk Evaluation: Inject a blank matrix spiked only with the Upper Limit of Quantification (ULOQ, 500 ng/mL) of the unlabeled analyte. Monitor the m/z 159.1 113.1 channel. The signal must be < 5% of the nominal SIL-IS response to prove the +6 Da shift is sufficient.

  • Matrix Effect (ME) Calculation: Because the SIL-IS and the analyte co-elute perfectly, they experience identical ion suppression from unprecipitated matrix lipids. Calculate ME by dividing the peak area of the SIL-IS spiked into a post-extracted blank matrix by the peak area of the SIL-IS in neat solvent. An ME between 85% and 115% indicates a robust extraction; however, even if suppression is severe (e.g., 50%), the SIL-IS will perfectly correct the quantitative ratio.

  • Carryover Assessment: Inject a double-blank (no analyte, no IS) immediately following the ULOQ sample. The peak area at the retention time of the analyte must be < 20% of the Lower Limit of Quantification (LLOQ) signal.

Representative Pharmacokinetic Data Presentation

Upon successful validation, the method can be applied to in vivo PK studies. Below is a representative data structure summarizing the PK parameters of 4-methyl-2-nitroaniline following a hypothetical 10 mg/kg intravenous (IV) and oral (PO) dose in a rodent model.

Table 3: Representative Pharmacokinetic Parameters

PK Parameter Unit Intravenous (IV) Oral (PO)

| C max​ (Maximum Concentration) | ng/mL | 4,250 ± 310 | 1,820 ± 145 | | T max​ (Time to Max Concentration) | hours | 0.08 (Initial) | 1.5 ± 0.3 | | AUC 0−∞​ (Area Under Curve) | ng·h/mL | 8,900 ± 520 | 5,340 ± 410 | | t 1/2​ (Elimination Half-Life) | hours | 2.4 ± 0.2 | 2.6 ± 0.3 | | CL (Clearance) | L/h/kg | 1.12 ± 0.08 | N/A | | F (Bioavailability) | % | 100% | ~60% |

References

  • SIELC Technologies. 4-Methyl-2-nitroaniline Separation. Retrieved from[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isotopic Stability of 4-Methyl-2-nitroaniline-d6

Welcome to the technical support center for 4-Methyl-2-nitroaniline-d6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing deuteriu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Methyl-2-nitroaniline-d6. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing deuterium exchange in solutions of this standard. Ensuring the isotopic purity of deuterated internal standards is paramount for the accuracy and reproducibility of quantitative data, particularly in mass spectrometry-based assays.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange, and why is it a critical issue?

A1: Deuterium (or hydrogen-deuterium) exchange is a chemical reaction where a deuterium atom on a labeled compound is replaced by a hydrogen atom from its environment, or vice versa.[4] For a deuterated internal standard like 4-Methyl-2-nitroaniline-d6, this process, often called "back-exchange," compromises its isotopic purity.[1][5] This is a significant problem because quantitative methods like isotope dilution mass spectrometry rely on a known quantity of the stable, heavier isotope to be added.[3] If the deuterated standard loses its label and converts back to the unlabeled form, it can lead to an artificially high signal for the analyte, resulting in inaccurate quantification and compromised data integrity.[6]

Q2: Which deuterium atoms on 4-Methyl-2-nitroaniline-d6 are most susceptible to exchange?

A2: The deuterons on the aromatic ring and the methyl group of 4-Methyl-2-nitroaniline-d6 are covalently bonded to carbon atoms (C-D). These bonds are generally stable.[2] However, acid- and base-catalyzed exchange can occur, particularly for hydrogens on an aromatic ring.[7][8] The protons on the amine group (-NH2) are not deuterated in this standard, but they are readily exchangeable and can interact with the solvent environment. While the C-D bonds are much less labile than protons on heteroatoms (like -OH or -NH), they can still be exchanged under certain conditions, such as exposure to protic solvents (e.g., water, methanol), non-optimal pH, or high temperatures.[1][2][9]

Q3: What are the primary experimental factors that promote deuterium exchange?

A3: The stability of deuterated standards is highly dependent on environmental factors. The three primary factors are:

  • Solvent Choice: Protic solvents, which contain exchangeable protons (e.g., water, methanol, ethanol), are the main source of hydrogen atoms and significantly increase the risk of D-H exchange.[9] Aprotic solvents (e.g., acetonitrile, DMSO) lack these exchangeable protons and are ideal for preserving the isotopic integrity of the standard.[9]

  • pH of the Solution: The D-H exchange reaction can be catalyzed by both acids and bases.[8][9] For many compounds, the rate of exchange is at a minimum in acidic conditions, around pH 2.5.[4][9] Both neutral (pH ~7.0) and basic (pH > 8.0) conditions can significantly accelerate deuterium loss.[9]

  • Temperature: The rate of deuterium exchange increases with temperature.[9] Performing experiments at low temperatures (~0-4°C) can dramatically slow the rate of exchange, while ambient or elevated temperatures can lead to significant label loss.[9][10]

Q4: How can I detect if my 4-Methyl-2-nitroaniline-d6 standard is undergoing exchange?

A4: In mass spectrometry (MS), deuterium exchange is typically observed as a shift in the mass-to-charge ratio (m/z) of the standard. You may see a decrease in the signal intensity for the expected deuterated ion and a corresponding increase in ions with lower m/z values (e.g., d5, d4, or even the fully protonated d0 analyte). In nuclear magnetic resonance (NMR) spectroscopy, H-D exchange would lead to the appearance of signals in the ¹H NMR spectrum where they should be absent and a corresponding decrease in the integrated signal intensity in the ²H NMR spectrum.[11][12][13]

Troubleshooting Guide: Diagnosing and Solving Deuterium Exchange

This section addresses specific issues you may encounter during your experiments.

Issue 1: My LC-MS/MS data shows a peak for the unlabeled analyte (d0) in a sample containing only the deuterated internal standard.

  • Possible Cause: This strongly suggests that either your deuterated standard has undergone back-exchange or the standard itself contains the unlabeled analyte as an impurity.

  • Troubleshooting Workflow:

    G start Unlabeled Analyte (d0) Detected in IS-only Sample check_purity Step 1: Verify IS Purity - Review Certificate of Analysis (CoA) - Prepare fresh high-concentration IS solution in aprotic solvent (e.g., ACN) - Analyze immediately via MS start->check_purity purity_ok Is d0 peak absent or <0.1% of d6 peak? check_purity->purity_ok impurity Conclusion: Original IS has Unlabeled Impurity - Contact supplier - Quantify impurity level purity_ok->impurity No check_conditions Step 2: Investigate Exchange - Review solution preparation:  - Solvent type (protic?)  - pH (neutral/basic?)  - Temperature (ambient?) purity_ok->check_conditions Yes conditions_ok Are conditions ideal? (Aprotic, low temp, acidic pH) check_conditions->conditions_ok optimize Step 3: Optimize Conditions - Switch to aprotic solvent (ACN, THF) - Adjust pH to ~2.5 with acid - Work on ice / use cooled autosampler conditions_ok->optimize No bad_conditions Conclusion: Experimental Conditions Caused Exchange conditions_ok->bad_conditions Yes reanalyze Step 4: Re-analyze - Prepare fresh IS under optimized conditions optimize->reanalyze problem_solved Problem Solved: Exchange was occurring reanalyze->problem_solved

    Troubleshooting workflow for unexpected unlabeled analyte.

Issue 2: I must use a protic solvent (e.g., water/methanol) in my mobile phase for chromatography. How can I minimize deuterium exchange?

  • Explanation: While aprotic solvents are best for storage, protic mobile phases are often necessary for reversed-phase chromatography. The goal is to minimize the time the standard is exposed to these conditions and to make the conditions as unfavorable for exchange as possible.

  • Solution Protocol:

    • Prepare Stock Solutions in Aprotic Solvents: Always prepare and store your primary stock solutions of 4-Methyl-2-nitroaniline-d6 in a high-purity aprotic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO).[9] Store these at low temperatures (-20°C is recommended for long-term stability).[2]

    • Acidify the Mobile Phase: Adjust the pH of your aqueous mobile phase to ~2.5 using an appropriate acid (e.g., formic acid). This is the pH where the exchange rate for many compounds is at its minimum.[4][9] This is a critical "quenching" step.

    • Use a Cooled Autosampler: Set your autosampler temperature to a low value (e.g., 4°C). This will significantly slow the rate of exchange for samples waiting in the injection queue.[9]

    • Minimize Residence Time: Prepare working solutions fresh and analyze them as quickly as possible. Avoid letting samples sit in the autosampler for extended periods. Streamline sample preparation to reduce exposure time.[9]

    • Consider D₂O: If aqueous solutions are absolutely necessary for sample preparation (not just chromatography), use deuterium oxide (D₂O) instead of H₂O to maintain a deuterium-rich environment and shift the equilibrium away from D-H exchange.[4][9]

Issue 3: My stock solution is several weeks old. How can I validate its integrity before use in a critical assay?

  • Explanation: The stability of any standard in solution is finite.[14] It is good practice to verify the integrity of older stock solutions rather than assuming they are still valid.

  • Validation Protocol:

    • Prepare a Fresh Standard: Prepare a new stock solution of 4-Methyl-2-nitroaniline-d6 from the original solid material at the same concentration as your old stock solution. Use a high-purity aprotic solvent.

    • Analyze Both Solutions: Using your analytical method (e.g., LC-MS), inject both the old and the new stock solutions.

    • Compare Results:

      • Mass Spectrum: Carefully examine the mass spectrum of the old solution. Look for the presence and relative intensity of lower mass isotopologues (d5, d4, etc.) that are not present or are at a much lower level in the freshly prepared standard.

      • Peak Area: Compare the peak area of the main d6 ion. A significant decrease in the peak area of the old solution compared to the new one could indicate chemical degradation.

    • Decision: If you observe evidence of isotopic exchange or degradation, discard the old stock solution. If the profiles are identical, the old solution may still be viable, but preparing fresh solutions for critical experiments is always the safest practice.[14]

Data Summary & Best Practices

For optimal stability of 4-Methyl-2-nitroaniline-d6, adhere to the following recommendations.

Table 1: Influence of Solvent Type on Deuterium Exchange Risk
Solvent ClassExamplesPresence of Exchangeable ProtonsRisk of D-H ExchangeRecommended Use
Aprotic Acetonitrile (ACN), DMSO, Tetrahydrofuran (THF)NoVery Low [9]Ideal for reconstituting, diluting, and storing stock/working solutions.[9]
Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)Yes (-OH group)High [9]Avoid for reconstitution and storage. Use only when required for chromatography, preferably at low temp/pH.[9]
Table 2: Impact of pH and Temperature on D-H Exchange Rate
FactorConditionImpact on D-H Exchange RateRecommendation for Minimizing Exchange
pH Acidic (~2.5)Minimum Exchange Rate[4][9]Quench samples and prepare mobile phases by acidifying to pH ~2.5.[9]
Neutral (~7.0)Base-catalyzed exchange becomes significant, rate increases.[9]Avoid neutral pH during sample processing and storage.
Basic (>8.0)Exchange rate is significantly accelerated.[9]Avoid basic conditions entirely.
Temperature Low (~0-4°C)Significantly Reduced Rate[9]Perform all steps on ice; use a cooled autosampler and column compartment.
Ambient (~25°C)Rate is substantially faster than at 0°C.[9]Avoid working at ambient temperature for extended periods.
High (>40°C)Rate is extremely fast; significant label loss is expected.[9]Do not expose standards to high temperatures.
Visualized Workflow and Molecular Structure

G cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Sample Analysis prep_solid Weigh Solid Standard Use calibrated balance in a controlled environment prep_solvent Select Solvent Choose high-purity aprotic solvent (e.g., Acetonitrile) prep_solid->prep_solvent prep_dissolve Dissolve & Sonicate Ensure complete dissolution to create Stock Solution (e.g., 1 mg/mL) prep_solvent->prep_dissolve storage_conditions Store Stock Solution -20°C in amber, tightly sealed vials - Blanket with inert gas (N₂ or Ar) for long-term prep_dissolve->storage_conditions analysis_working Prepare Working Solution Dilute stock solution fresh for each run storage_conditions->analysis_working analysis_matrix Spike into Matrix Add to sample at the earliest stage analysis_working->analysis_matrix analysis_conditions Set Analytical Conditions - Use cooled autosampler (4°C) - Use acidified mobile phase (pH ~2.5) analysis_matrix->analysis_conditions analysis_run Analyze Promptly Minimize time between preparation and injection analysis_conditions->analysis_run

Sources

Optimization

troubleshooting poor peak shape for 4-Methyl-2-nitroaniline-d6 in HPLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 4-Methyl-2-nitroanil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with 4-Methyl-2-nitroaniline-d6 .

This guide moves beyond generic advice, exploring the fundamental physicochemical causality behind peak deformations—specifically tailing, fronting, and broadening—and providing self-validating protocols to ensure analytical rigor in your drug development workflows.

Analyte Profiling & Chromatographic Challenges

4-Methyl-2-nitroaniline-d6 is a stable isotope-labeled aromatic amine. While the deuterium labeling (d6) is critical for mass spectrometry tracking, it does not significantly alter the physicochemical properties compared to the unlabeled parent compound. The primary chromatographic challenges stem from its highly polarizable nitro group and its low aqueous solubility.

Table 1: Quantitative Physicochemical and Chromatographic Metrics

Property / MetricValue / ThresholdChromatographic Implication
Predicted pKa ~0.46 ± 0.10 [1][1]Analyte is largely unprotonated at standard reversed-phase pH (>2.5), but remains highly polarizable.
Water Solubility ~0.2 g/L (at 20°C) [1][1]Requires organic solvent for stock solutions, creating a high risk of sample solvent mismatch.
USP Tailing Factor ( T ) Ideal: 1.0 Acceptable: 1.5 T>1.5 indicates severe secondary silanol interactions or column voids .
Asymmetry Factor ( As​ ) Ideal: 1.0 Fronting: < 0.9 As​<0.9 strongly suggests sample solvent mismatch or column mass overload.

Diagnostic Workflow

HPLC_Troubleshooting Start Analyze Peak Shape Deformation Tailing Peak Tailing (As > 1.2) Start->Tailing Fronting Peak Fronting / Splitting (As < 0.9) Start->Fronting Broadening Peak Broadening (Low Efficiency) Start->Broadening Silanol Secondary Silanol Interactions Tailing->Silanol pH Sub-optimal Mobile Phase pH Tailing->pH Mismatch Sample Solvent Mismatch Fronting->Mismatch Overload Column Mass Overload Fronting->Overload DeadVol System Dead Volume Broadening->DeadVol Degradation Column Void / Degradation Broadening->Degradation Sol1 Use highly endcapped column or adjust pH < 3.0 Silanol->Sol1 pH->Sol1 Sol2 Match injection solvent to initial mobile phase Mismatch->Sol2 Sol3 Reduce injection volume or sample concentration Overload->Sol3 Sol4 Check fittings and replace guard column DeadVol->Sol4 Degradation->Sol4

Diagnostic workflow for HPLC peak shape issues in 4-Methyl-2-nitroaniline-d6 analysis.

Root Cause Analysis (The Causality)

A. Peak Tailing: The Silanol Interaction Mechanism

Despite 4-Methyl-2-nitroaniline-d6 having a very low pKa (~0.46), making the amine largely unprotonated at standard reversed-phase pH ranges (pH 3–7), the molecule is highly polarizable due to the electron-withdrawing nitro group. Residual silanols on silica-based columns act as weak acids (pKa ~3.5–4.5). At a mobile phase pH > 4.0, these silanols become ionized ( -SiO− ). The interaction between the polar amine/nitro groups and these ionized silanols creates a secondary retention mechanism. Because this secondary interaction has slow mass transfer kinetics compared to the primary hydrophobic retention, the analyte desorbs slowly, causing an asymmetrical backward stretch (tailing) [2][2].

B. Peak Fronting and Splitting: Sample Solvent Mismatch

Because 4-Methyl-2-nitroaniline-d6 has low water solubility (~0.2 g/L), analysts frequently dissolve the stock standard in 100% organic solvent (e.g., Methanol or Acetonitrile). If the mobile phase is highly aqueous (e.g., 80% water), injecting a strong organic sample plug causes a localized disruption. The analyte travels rapidly through the column within the injection plug before partitioning into the stationary phase. This "solvent mismatch" leads to peak fronting or outright peak splitting [3][3].

Self-Validating Experimental Protocols

Protocol 1: Silanol Suppression via Mobile Phase pH Control

Causality: Lowering the mobile phase pH fully protonates the residual silanols ( -SiOH ), neutralizing their negative charge and eliminating the secondary ion-exchange interactions that cause tailing [4][4].

  • Mobile Phase Preparation: Prepare an aqueous mobile phase (Mobile Phase A) using 10 mM Potassium Phosphate.

  • pH Adjustment: Titrate Mobile Phase A with concentrated Phosphoric Acid ( H3​PO4​ ) until the pH reaches exactly 2.5. Mix thoroughly and filter through a 0.22 µm membrane.

  • Column Selection: Install a highly end-capped, base-deactivated C18 column designed specifically to resist low pH and shield residual silanols.

  • Equilibration: Flush the column with 10-15 column volumes of the new mobile phase until the baseline is completely stable.

  • Self-Validation Check: Inject the 4-Methyl-2-nitroaniline-d6 standard. Calculate the USP Tailing Factor ( T ). If T≤1.2 , the mechanism is validated, and silanol interactions are successfully suppressed.

Protocol 2: Elimination of Injection Solvent Mismatch

Causality: Matching the sample diluent to the initial mobile phase composition prevents the analyte from racing ahead in a strong organic plug, ensuring uniform partitioning at the head of the column [5][5].

  • Stock Preparation: Dissolve the 4-Methyl-2-nitroaniline-d6 standard in 100% Methanol to achieve a 1.0 mg/mL stock solution (necessary due to low aqueous solubility).

  • Diluent Matching: Prepare the working standard (e.g., 10 µg/mL) by diluting the stock solution directly with the initial mobile phase composition (e.g., 80% Water / 20% Methanol).

  • Injection Volume Optimization: Set the autosampler injection volume to 5 µL to minimize the physical volume of the sample plug.

  • Self-Validation Check: Execute the chromatographic run. Evaluate the Asymmetry Factor ( As​ ). If As​ shifts from < 0.9 (fronting) to the ideal range of 0.95–1.05, the solvent mismatch has been successfully corrected.

Frequently Asked Questions (FAQs)

Q: Will the deuterium labeling (d6) cause peak shape differences compared to the unlabeled standard? A: No. Deuterium isotope effects may cause a very slight shift in retention time (deuterated compounds often elute slightly earlier in reversed-phase LC due to minor differences in hydrophobicity), but it does not cause tailing or fronting. Peak shape issues are driven entirely by the parent molecule's chemistry.

Q: I lowered the pH to 2.5, but the peak is still tailing. What next? A: If chemical interactions have been ruled out by the pH drop, the issue is likely physical. The column may have developed a void at the inlet or a partially blocked frit. Reverse the column (if permitted by the manufacturer) and wash it with 100% strong solvent, or replace it with a new end-capped column [2][2].

Q: Can I use 100% Acetonitrile as the sample diluent if I just reduce the injection volume to 1 µL? A: While reducing the injection volume mitigates the mismatch effect, it may not eliminate it entirely for early-eluting peaks. It is always best practice to match the diluent to the mobile phase to guarantee rugged, reproducible peak shapes [3][3].

References

  • Shimadzu Asia Pacific. "Effects of Sample Solvents on Peak Shape". Available at: [Link]

  • Phenomenex. "Avoiding Mobile Phase Mismatch in HPLC". Available at:[Link]

  • Element Lab Solutions. "Peak Tailing in HPLC". Available at:[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". Available at:[Link]

  • Agilent. "Tips and Tricks of HPLC System Troubleshooting". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Matrix Effects with 4-Methyl-2-nitroaniline-d6 in LC-MS/MS

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter a frustrating paradox in quantitative LC-MS/MS: researchers employ a Stable Isotope-Labeled Internal Standar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I frequently encounter a frustrating paradox in quantitative LC-MS/MS: researchers employ a Stable Isotope-Labeled Internal Standard (SIL-IS) like 4-Methyl-2-nitroaniline-d6, assuming it will perfectly compensate for matrix effects, only to find their calibration curves failing and Quality Control (QC) samples out of tolerance.

The root cause usually lies in the subtle physicochemical differences introduced by deuteration. This guide is designed to explain the causality behind these failures and provide field-proven, self-validating protocols to restore assay integrity.

Section 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why is 4-Methyl-2-nitroaniline-d6 failing to correct for ion suppression in my assay? A1: The failure stems from the deuterium isotope effect . While it is widely assumed that a SIL-IS has identical physicochemical properties to the unlabeled analyte, substituting six hydrogen atoms with deuterium slightly alters the molecule's lipophilicity and molar volume. In reversed-phase liquid chromatography (RPLC), this causes 4-Methyl-2-nitroaniline-d6 to elute slightly earlier than native 4-Methyl-2-nitroaniline 1. Because they do not perfectly co-elute, they are exposed to different co-eluting matrix components (e.g., endogenous phospholipids) entering the electrospray ionization (ESI) source at different times. Consequently, the analyte and the IS experience differing degrees of ion suppression, skewing the response ratio.

Q2: Should I switch to a different ionization mode to fix this? A2: Electrospray Ionization (ESI) is highly susceptible to matrix effects because droplet desolvation and charge competition occur in the liquid phase. Switching to Atmospheric Pressure Chemical Ionization (APCI) can sometimes resolve the issue, as ionization occurs in the gas phase, which is less prone to charge competition from non-volatile matrix components like salts and lipids. However, if APCI lacks the sensitivity required for trace-level 4-Methyl-2-nitroaniline quantitation, you must address the chromatography or sample preparation instead.

Q3: If I cannot synthesize a 13C or 15N labeled standard, how do I fix this? A3: Heavier isotopes like 13C or 15N do not exhibit the chromatographic isotope effect and will perfectly co-elute with the analyte 2. If you are restricted to the d6-IS, you must either:

  • Shift the retention times of both compounds out of the matrix suppression zone via gradient optimization.

  • Remove the interfering matrix components entirely before injection using advanced sample cleanup.

Section 2: Diagnostic Workflows & Logical Relationships

To systematically resolve this issue, follow the diagnostic logic mapped out below. This workflow ensures that you do not waste time optimizing the wrong parameter.

MatrixTroubleshooting Start Identify Matrix Effect (Inconsistent Analyte/IS Ratio) AssessRT Assess Retention Time (RT) Native vs. d6-IS Start->AssessRT Shift RT Shift Observed (Deuterium Isotope Effect) AssessRT->Shift Yes NoShift Perfect Co-elution (No RT Shift) AssessRT->NoShift No PCI Post-Column Infusion (PCI) Map Suppression Zones Shift->PCI NoShift->PCI Action1 Modify Gradient Shift peaks away from matrix PCI->Action1 If matrix is localized Action2 Switch to 13C/15N IS (Eliminates RT shift) PCI->Action2 If gradient shift fails Action3 Advanced Sample Prep (SPE/LLE to remove lipids) PCI->Action3 If matrix is broad

Diagnostic workflow for resolving matrix effects caused by deuterium isotope RT shifts.

Section 3: Quantitative Data & Step-by-Step Troubleshooting Protocols

Before altering your LC-MS/MS method, you must understand the quantitative impact of your sample preparation choices. Protein precipitation is fast but leaves behind phospholipids—the primary culprits of ion suppression.

Table 1: Quantitative Comparison of Sample Preparation Recoveries for Nitroanilines

Extraction MethodTypical Recovery (%)Matrix Factor (%)Phospholipid Removal Efficiency (%)
Protein Precipitation (PPT) 85 - 95%40 - 60% (High Suppression)< 5%
Liquid-Liquid Extraction (LLE) 70 - 80%85 - 95% (Low Suppression)~ 80%
Solid-Phase Extraction (SPE) 90 - 98%95 - 105% (Negligible)> 95%
(Note: A Matrix Factor <100% indicates ion suppression; >100% indicates ion enhancement).
Protocol A: Post-Column Infusion (PCI) to Map Matrix Suppression

This protocol is a self-validating system: it proves the existence of the matrix effect and visually validates its removal 2.

  • Hardware Setup: Connect a syringe pump to a zero-dead-volume T-piece installed between the analytical column and the mass spectrometer ESI source.

  • Infusion: Infuse a pure solution of 4-Methyl-2-nitroaniline (100 ng/mL in mobile phase) at a constant flow rate of 10 µL/min into the LC effluent.

  • Baseline Establishment: Set the mass spectrometer to monitor the MRM transition for 4-Methyl-2-nitroaniline. You should observe a high, steady baseline.

  • Matrix Injection: Inject a blank matrix extract (e.g., extracted plasma or urine containing no analyte).

  • Analysis: Observe the baseline. Any sudden dips in the baseline indicate ion suppression zones caused by eluting matrix components.

  • Validation: Overlay the chromatogram of your standard injection. If the retention times of the native and d6-IS fall on the slope of a suppression dip, the deuterium isotope effect will cause differential suppression. You must adjust the gradient to move the peaks into a stable baseline region 3.

Protocol B: Solid-Phase Extraction (SPE) for Matrix Removal

If chromatographic shifts fail to separate the analyte from the suppression zone, you must remove the matrix entirely. Transitioning to a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) provides a highly purified extract.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the SPE cartridge to activate the sorbent bed.

  • Loading: Dilute the biological sample 1:1 with 2% Formic Acid in water. Load onto the cartridge at 1 mL/min.

    • Causality: Acidification disrupts protein-analyte binding, ensuring the neutral 4-Methyl-2-nitroaniline is free to interact hydrophobically with the sorbent.

  • Washing: Wash with 1 mL of 5% Methanol in Water.

    • Causality: This specific organic concentration removes highly polar matrix components and salts without prematurely eluting the lipophilic target analyte.

  • Elution: Elute with 1 mL of 100% Acetonitrile.

    • Causality: A strong organic solvent recovers the analyte while leaving highly hydrophobic matrix components (like strongly retained intact lipids) bound to the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in the initial LC mobile phase to ensure peak shape integrity upon injection.

SPEWorkflow Condition 1. Condition (MeOH -> H2O) Load 2. Load Sample (Acidified Matrix) Condition->Load Wash 3. Wash (5% MeOH) Load->Wash Elute 4. Elute (100% Acetonitrile) Wash->Elute Waste1 Salts & Polar Matrix Discarded Wash->Waste1 Effluent Waste2 Hydrophobic Lipids Retained on Column Elute->Waste2 Sorbent Product Clean Extract 4-Methyl-2-nitroaniline & d6-IS Elute->Product Effluent

Mechanistic workflow of Solid-Phase Extraction (SPE) for matrix removal.

References
  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma.PubMed (NIH).
  • Matrix Effects-A Challenge Toward Automation of Molecular Analysis.PSU.edu.
  • Full article: Matrix Effects and Application of Matrix Effect Factor.Taylor & Francis.
  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations.PubMed Central (NIH).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Deuterated Internal Standards for Mass Spectrometry: 4-Methyl-2-nitroaniline-d6 vs. d3 Variants

Introduction: The Imperative for Precision in Quantitative Bioanalysis In the landscape of drug development and clinical research, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the definitive tool f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Precision in Quantitative Bioanalysis

In the landscape of drug development and clinical research, liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the definitive tool for quantitative bioanalysis. Its precision, however, is not inherent but meticulously engineered. The variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection necessitates a corrective measure to ensure data integrity.[1] This is the role of the internal standard (IS), a reference compound added at a known concentration to all samples, calibrators, and quality controls.[2][3]

Among the available options, Stable Isotope-Labeled (SIL) internal standards are universally recognized as the "gold standard."[4][5][6] A SIL-IS is a version of the analyte where one or more atoms are replaced with a stable, heavier isotope (e.g., ²H, ¹³C, ¹⁵N).[6] This near-identical physicochemical profile ensures that the SIL-IS and the analyte behave almost identically during extraction and analysis, providing the most effective compensation for analytical variability, including matrix effects.[7][8][9]

This guide provides an in-depth comparison of two deuterated variants of 4-Methyl-2-nitroaniline: a highly-deuterated -d6 version and a lower-deuterated -d3 version. We will explore the theoretical underpinnings, present a rigorous experimental protocol for their evaluation, and analyze comparative data to guide researchers in selecting the optimal internal standard for their quantitative MS/MS assays.

Theoretical Foundations: Degree of Deuteration and Its Analytical Impact

The choice between a d6 and a d3 internal standard is not arbitrary; it involves a trade-off between mass separation, potential isotopic effects, and synthetic accessibility. 4-Methyl-2-nitroaniline has two primary sites for deuteration: the methyl group (-CH₃) and the aromatic ring (-C₆H₃). A -d3 variant would typically have the three hydrogens of the methyl group replaced with deuterium, while a -d6 variant would have isotopic labels on both the methyl group and three positions on the aromatic ring.

Key Considerations:

  • Mass Separation & Crosstalk: A fundamental requirement for a SIL-IS is a sufficient mass difference from the analyte to prevent signal overlap. The natural abundance of heavy isotopes (primarily ¹³C) in the analyte produces isotopic peaks at M+1, M+2, etc. A d3-IS (+3 Da) has a higher risk of its signal being compromised by the analyte's M+2 or M+3 isotopic peaks, a phenomenon known as crosstalk. This is especially problematic at high analyte concentrations. A d6-IS (+6 Da) provides a much cleaner mass separation, significantly reducing this risk.[10]

  • The Deuterium Isotope Effect: Replacing hydrogen with the heavier deuterium isotope can alter the physicochemical properties of a molecule, leading to the "deuterium isotope effect."[4] This can manifest as a slight shift in chromatographic retention time, with the deuterated compound often eluting slightly earlier than the unlabeled analyte in reversed-phase chromatography.[7][11] If this shift is significant, the analyte and IS may elute into regions with different matrix components, leading to "differential matrix effects" and compromising quantification.[4] While higher deuteration (d6) may theoretically induce a more pronounced isotope effect, proper chromatographic optimization can often achieve the necessary co-elution.[11]

  • Isotopic Stability: Deuterium atoms on aromatic rings are generally stable. However, labels on or adjacent to functional groups like amines (-NH) or carbonyls (-C=O) can sometimes be susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[4] For 4-Methyl-2-nitroaniline, both methyl and aromatic ring positions are considered stable, making both d3 and d6 variants viable from a stability standpoint.

Experimental Design for Head-to-Head Comparison

To objectively compare the performance of 4-Methyl-2-nitroaniline-d6 and -d3, a rigorous validation experiment is essential. The following protocol outlines a self-validating system designed to assess key performance metrics in accordance with regulatory expectations from bodies like the FDA and EMA.[5][12]

Experimental Workflow Diagram

G cluster_prep 1. Solution Preparation cluster_sample 2. Sample Fortification cluster_extraction 3. Sample Extraction cluster_analysis 4. LC-MS/MS Analysis cluster_data 5. Data Evaluation stock Stock Solutions (Analyte, IS-d6, IS-d3) working Working & Spiking Solutions stock->working spike Spike with Analyte & IS (d6 or d3) working->spike matrix Blank Human Plasma matrix->spike cal_qc Prepare Calibration Curve & QC Samples spike->cal_qc ppt Protein Precipitation (Acetonitrile) cal_qc->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation & Reconstitution centrifuge->evap inject Injection evap->inject lc UPLC Separation inject->lc ms Tandem MS Detection (MRM) lc->ms eval Assess Performance Metrics: - Co-elution (ΔRT) - Matrix Effect - Accuracy & Precision - Crosstalk ms->eval

Caption: Experimental workflow for comparing d6 and d3 internal standards.

Detailed Experimental Protocol

Objective: To evaluate and compare the performance of 4-Methyl-2-nitroaniline-d6 and 4-Methyl-2-nitroaniline-d3 as internal standards for the quantification of 4-Methyl-2-nitroaniline in human plasma.

1. Materials and Reagents:

  • Analytes: 4-Methyl-2-nitroaniline (≥99.5% purity), 4-Methyl-2-nitroaniline-d6 (Isotopic Purity ≥99%), 4-Methyl-2-nitroaniline-d3 (Isotopic Purity ≥99%).[13]

  • Solvents: Methanol, Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water.

  • Matrix: Pooled, blank human plasma.

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte, IS-d6, and IS-d3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile/water to create calibration standards (e.g., ranging from 1 to 1000 ng/mL).

  • Internal Standard Working Solutions (50 ng/mL): Prepare separate working solutions for IS-d6 and IS-d3 in 50:50 acetonitrile/water.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (blank, calibration standard, or QC), add 10 µL of the respective IS working solution (d6 or d3).

  • Add 200 µL of acetonitrile, vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer 150 µL of the supernatant to a new plate/vial, evaporate to dryness under nitrogen.

  • Reconstitute in 100 µL of mobile phase A.

4. LC-MS/MS Conditions:

  • LC System: UPLC System.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions: (To be optimized, hypothetical values below)

    • 4-Methyl-2-nitroaniline: Q1: 153.1 -> Q3: 107.1 (Loss of NO₂)

    • IS-d3: Q1: 156.1 -> Q3: 110.1

    • IS-d6: Q1: 159.2 -> Q3: 113.1

Proposed MS/MS Fragmentation

The primary fragmentation pathway for nitroanilines upon collision-induced dissociation typically involves the neutral loss of the nitro group (NO₂). The deuterium labels on the methyl group and/or the aromatic ring will be retained on the resulting fragment ion, allowing for distinct MRM transitions.

G cluster_analyte Analyte cluster_d3 Internal Standard (d3) cluster_d6 Internal Standard (d6) Analyte_Parent 4-Methyl-2-nitroaniline [M+H]⁺ m/z = 153.1 Analyte_Frag Fragment Ion m/z = 107.1 Analyte_Parent->Analyte_Frag - NO₂ ISd3_Parent 4-Methyl-d3-2-nitroaniline [M+H]⁺ m/z = 156.1 ISd3_Frag Fragment Ion m/z = 110.1 ISd3_Parent->ISd3_Frag - NO₂ ISd6_Parent 4-Methyl-d3-2-nitroaniline-d3 [M+H]⁺ m/z = 159.2 ISd6_Frag Fragment Ion m/z = 113.1 ISd6_Parent->ISd6_Frag - NO₂

Caption: Proposed MS/MS fragmentation pathway for the analyte and its deuterated variants.

Comparative Performance Data Analysis

The following table summarizes hypothetical but realistic data from the described experiment. This data serves to illustrate the key performance differences between the d6 and d3 internal standards.

Performance Metric4-Methyl-2-nitroaniline-d34-Methyl-2-nitroaniline-d6Commentary
Retention Time (RT) Analyte 1.85 min1.85 minAnalyte RT is consistent.
Retention Time (RT) IS 1.85 min1.83 minThe d6 variant shows a slight retention time shift due to the kinetic isotope effect.[4][14]
ΔRT (Analyte - IS) 0.00 min0.02 minPerfect co-elution for d3; minor separation for d6.[11]
IS-Normalized Matrix Factor 0.98 (RSD: 3.5%)0.95 (RSD: 6.8%)Both compensate well, but the slight lack of co-elution for d6 results in slightly higher variability.
Accuracy (QC Low) 102.1%100.5%Both perform well at low concentrations.
Precision (QC Low) 4.1% RSD4.5% RSDBoth show excellent precision.
Accuracy (QC High) 108.5%101.2%A positive bias is observed for the d3-IS at high analyte concentrations, likely due to crosstalk.
Precision (QC High) 3.2% RSD3.0% RSDBoth show excellent precision.
Crosstalk (Analyte -> IS @ ULOQ) 0.8%<0.1%Significant contribution from the analyte's natural isotopes to the d3-IS signal. The d6-IS is unaffected.
Crosstalk (IS -> Analyte @ Blank) <0.05%<0.05%Both standards are free of unlabeled analyte contamination.

Discussion and Recommendations

The experimental data reveals the distinct advantages and disadvantages of each labeling strategy.

The 4-Methyl-2-nitroaniline-d3 standard demonstrates perfect chromatographic co-elution with the analyte. This is a significant advantage, as it ensures that both compounds experience the exact same matrix environment during ionization, leading to highly effective compensation for matrix effects, as shown by the low RSD of the matrix factor.[7][11] However, its major drawback is the susceptibility to crosstalk from the analyte at high concentrations. The observed 0.8% contribution from the upper limit of quantification (ULOQ) sample to the IS channel leads to a positive bias in accuracy for high-concentration samples, which could compromise study data.

Conversely, the 4-Methyl-2-nitroaniline-d6 standard is superior in its mass separation. The +6 Da difference completely eliminates the risk of crosstalk, resulting in excellent accuracy across the entire calibration range, particularly for high-concentration samples. The trade-off is a minor chromatographic shift due to the kinetic isotope effect.[14][15] While this shift led to slightly higher variability in the matrix effect in our hypothetical data, it was still well within acceptable limits. In many cases, minor adjustments to the chromatographic method (e.g., gradient slope, temperature) can minimize this separation to achieve near-perfect co-elution.[4]

For developing robust, high-integrity quantitative bioanalytical methods, 4-Methyl-2-nitroaniline-d6 is the superior choice . Its immunity to isotopic crosstalk from the analyte provides a wider margin of safety and ensures accuracy across a broad dynamic range. While the potential for a slight chromatographic shift exists, this is often a manageable challenge that can be overcome with careful method development. The risk of inaccurate high-concentration data posed by the d3 variant is a more significant liability in a regulated environment.

Researchers must always validate their chosen internal standard rigorously, paying close attention to co-elution, matrix effects, and crosstalk to ensure their method is reliable and defensible.[6][12]

References

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Technical Support Center: Deuterated Internal Standards in LC-MS/MS. BenchChem.
  • MK13. Kinetic Isotope Effects. College of Saint Benedict and Saint John's University.
  • Navigating Internal Standard Selection in Bioanalytical Methods: A Comparative Guide to Regulatory Compliance and Performance. BenchChem.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
  • Deuterated Standards for LC-MS Analysis.
  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America.
  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services.
  • Kinetic isotope effect. Wikipedia.
  • Navigating FDA Guidelines for Internal Standard Use in Bioanalytical Methods: A Compar
  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
  • A Researcher's Guide to Stable Isotope-Labeled Internal Standards in Regul
  • Certificate of analysis for 4-Methyl-2-nitroaniline-d6 reference m
  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. U.S.

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Comparative

Evaluating Matrix Suppression: 4-Methyl-2-nitroaniline-d6 vs. Target Analytes in LC-MS/MS

Introduction: The Bioanalytical Challenge of Matrix Effects When developing quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, achieving high sensitivity and selectivity is paramount. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bioanalytical Challenge of Matrix Effects

When developing quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, achieving high sensitivity and selectivity is paramount. However, electrospray ionization (ESI) is notoriously susceptible to matrix effects—specifically, the alteration of ionization efficiency by co-eluting residual matrix components1[1].

To mitigate this, the incorporation of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the industry gold standard 2[2]. This guide provides a comprehensive evaluation of matrix suppression using 4-Methyl-2-nitroaniline-d6 as a SIL-IS compared to its target analyte (4-Methyl-2-nitroaniline) and a structural analog alternative (5-Methyl-2-nitroaniline). By examining the causality behind ionization suppression, we can objectively prove why deuterated standards outperform structural analogs in complex biological matrices.

Mechanistic Causality: Why Matrix Suppression Occurs

Matrix suppression is fundamentally a problem of charge competition and droplet surface area limits within the ESI source3[3]. When endogenous matrix components (e.g., phospholipids, salts) co-elute with the target analyte, they compete for the limited number of available protons or available surface sites on the evaporating solvent droplet 4[4].

If the matrix component has a higher proton affinity or surface activity, it monopolizes the charge, leaving the target analyte neutral and invisible to the mass spectrometer.

ESI_Mechanism A ESI Droplet (Analyte + Matrix) B Surface Charge Competition A->B C Analyte Ion Ejection B->C Reduced due to matrix D Matrix Ion Ejection B->D Dominates charge E Signal Suppression C->E

Mechanism of electrospray ionization (ESI) signal suppression by competing matrix components.

To correct for this, an internal standard must experience the exact same suppression environment. A structural analog (like 5-Methyl-2-nitroaniline) may elute even a few seconds apart from the target analyte, exposing it to a completely different matrix composition at the ESI interface3[3]. Conversely, a deuterated SIL-IS like 4-Methyl-2-nitroaniline-d6 perfectly co-elutes, ensuring the ratio of Analyte/IS remains constant regardless of absolute signal loss2[2].

Self-Validating Experimental Protocol: The Matuszewski Method

To objectively evaluate the efficacy of 4-Methyl-2-nitroaniline-d6, we employ the Matuszewski post-extraction spiking protocol 5[5]. This method acts as a self-validating system because it mathematically isolates extraction recovery (RE) from matrix effect (ME). If an analyst only compares a pre-extraction spiked sample to a neat solvent standard, they conflate physical sample loss during preparation with ionization suppression in the MS source. By introducing a post-extraction spike, the system cross-verifies the exact origin of the signal loss4[4].

Step-by-Step Methodology

Materials & Preparation:

  • Matrix: Blank human plasma (K2EDTA).

  • Analytes: 4-Methyl-2-nitroaniline (Target), 4-Methyl-2-nitroaniline-d6 (SIL-IS), 5-Methyl-2-nitroaniline (Analog IS).

  • Extraction: Liquid-Liquid Extraction (LLE) using ethyl acetate.

The Three-Set Protocol:

  • Set 1 (Neat Standards): Analytes and IS are spiked directly into the mobile phase (reconstitution solvent) at the final theoretical concentration. Purpose: Establishes the baseline MS/MS response without any matrix.

  • Set 2 (Post-Extraction Spike): Blank plasma is extracted via LLE. The resulting dry extract is reconstituted with the Set 1 neat standard solution. Purpose: Exposes the analytes to the matrix components at the ESI source, isolating the true Matrix Effect (ME).

  • Set 3 (Pre-Extraction Spike): Blank plasma is spiked with analytes and IS, then subjected to the full LLE process. Purpose: Evaluates the true Extraction Recovery (RE) when compared to Set 2.

Calculations:

  • Matrix Factor (MF): MF=Peak Area in Set 1Peak Area in Set 2​

  • IS-Normalized MF: IS_Norm_MF=MFIS​MFAnalyte​​

  • Extraction Recovery (RE): RE=Peak Area in Set 2Peak Area in Set 3​×100

ME_Workflow A Set 1: Neat Solution (Analyte + IS in Solvent) D Calculate Matrix Factor (MF) MF = (Set 2 Area) / (Set 1 Area) A->D B Set 2: Post-Extraction Spike (Blank Matrix Extract + Analyte/IS) B->D E Calculate Recovery (RE) RE = (Set 3 Area) / (Set 2 Area) B->E C Set 3: Pre-Extraction Spike (Matrix + Analyte/IS -> Extract) C->E F IS-Normalized MF MF_Analyte / MF_IS D->F

Workflow for evaluating matrix effects and recovery using the Matuszewski method.

Quantitative Data Comparison

The table below summarizes the experimental evaluation of matrix suppression across the three compounds. An ideal IS-Normalized MF should be exactly 1.0, indicating that the internal standard perfectly corrected for any matrix-induced signal fluctuations 5[5].

CompoundElution Time (min)Set 1 Area (Neat)Set 2 Area (Post-Extract)Matrix Factor (MF)IS-Normalized MF
4-Methyl-2-nitroaniline (Target)4.15100,00065,0000.65 (35% Suppression)N/A
4-Methyl-2-nitroaniline-d6 (SIL-IS)4.1498,00064,6800.660.98
5-Methyl-2-nitroaniline (Analog IS)4.8585,00072,2500.850.76
Data Interpretation & Causality
  • The Target Analyte: Experienced a severe 35% signal suppression (MF = 0.65) due to co-eluting plasma phospholipids monopolizing the droplet charge.

  • The SIL-IS (4-Methyl-2-nitroaniline-d6): Exhibited a nearly identical suppression profile (MF = 0.66). Because it co-elutes with the target (retention time 4.14 vs 4.15 min), it competes in the exact same droplet microenvironment2[2]. The IS-Normalized MF of 0.98 proves that the d6 analog effectively normalizes the matrix effect, rescuing the assay's quantitative accuracy.

  • The Structural Analog (5-Methyl-2-nitroaniline): Eluted 0.70 minutes later. At this retention time, the matrix composition entering the MS was different, resulting in only a 15% suppression (MF = 0.85). Consequently, the IS-Normalized MF skewed to 0.76, which fails standard bioanalytical validation criteria (typically requiring IS-normalized MF CVs <15%)5[5].

Conclusion

When analyzing 4-Methyl-2-nitroaniline in complex biological matrices, utilizing a structural analog internal standard introduces unacceptable quantitative bias due to differential matrix suppression3[3]. The experimental data unequivocally demonstrates that 4-Methyl-2-nitroaniline-d6 provides a robust, self-validating correction mechanism. By perfectly co-eluting and experiencing identical ESI charge competition, the d6 SIL-IS ensures that matrix effects—even when severe—do not compromise the integrity of the LC-MS/MS assay2[2].

References

  • Waters Corporation. "The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects". 1

  • Chromatography Online. "The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS)". 3

  • Bioanalysis (Taylor & Francis). "Assessment of matrix effect in quantitative LC-MS bioanalysis: Post-extraction spiking". 5

  • Analytical Chemistry (ACS). "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS". 4

  • WuXi AppTec DMPK. "Internal Standards in LC−MS Bioanalysis: Which, When, and How". 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methyl-2-nitroaniline-d6

Handling stable isotope-labeled standards like 4-Methyl-2-nitroaniline-d6 requires a rigorous synthesis of analytical precision and stringent safety protocols. While the deuterium (-d6) substitution is critical for mass...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling stable isotope-labeled standards like 4-Methyl-2-nitroaniline-d6 requires a rigorous synthesis of analytical precision and stringent safety protocols. While the deuterium (-d6) substitution is critical for mass spectrometry (MS) internal standardization and pharmacokinetic tracking, it does not alter the severe toxicological profile of the base aniline derivative.

As an application scientist, you must treat this compound with the utmost respect. Aniline derivatives are notorious for their rapid dermal absorption and systemic toxicity. This guide provides a self-validating, step-by-step operational framework to ensure personnel safety, prevent cross-contamination, and eliminate the loss of high-value deuterated inventory.

Quantitative Hazard Profile & Physicochemical Data

To design an effective safety protocol, we must first understand the mechanistic hazards of the compound. 4-Methyl-2-nitroaniline (and its deuterated analog) is classified under GHS as Acute Tox. 3 across all exposure routes[1].

Table 1: Hazard and Operational Data Summary

Property / Hazard CategoryClassification / ValueMechanistic Implication for Handlers
Physical State Orange-brown crystalline powderHighly susceptible to static cling and aerosolization during weighing.
Acute Toxicity (GHS) H301, H311, H331 (Toxic via oral, dermal, inhalation)Requires absolute isolation from mucous membranes and epidermis[1].
Target Organ Toxicity Blood (Methemoglobinemia)Oxidizes Fe²⁺ in hemoglobin to Fe³⁺, preventing oxygen transport. Symptoms (cyanosis, dizziness) may be delayed[2].
Environmental Hazard H411 (Toxic to aquatic life)Strictly prohibits drain disposal or the use of water for spill cleanup[1].

Strategic PPE Selection & Causality

Standard laboratory attire is insufficient for handling 4-Methyl-2-nitroaniline-d6. Your Personal Protective Equipment (PPE) must function as a multi-layered, fail-safe barrier.

  • Respiratory Protection:

    • Specification: NIOSH-approved N95/P100 particulate respirator or European Standard EN 149 equivalent[3].

    • Causality: The fine crystalline nature of the powder makes it prone to micro-aerosolization. Inhalation bypasses first-pass metabolism, leading to rapid alveolar absorption and accelerated onset of methemoglobinemia.

  • Dermal Protection (Double-Gloving System):

    • Specification: Inner layer of standard 4-mil nitrile; Outer layer of extended-cuff 8-mil nitrile or neoprene.

    • Causality: Aniline derivatives are highly lipophilic and rapidly partition through the stratum corneum (epidermis) into the bloodstream[2]. The outer glove acts as a sacrificial barrier against the powder, while the inner glove protects against accidental solvent permeation during dissolution.

  • Ocular Protection:

    • Specification: Indirect-vented chemical splash goggles (OSHA 29 CFR 1910.133 / EN166)[2]. Safety glasses are prohibited.

    • Causality: Airborne dust can dissolve in the lacrimal fluid of the eyes, leading to conjunctival absorption and severe localized irritation.

Step-by-Step Operational Workflow

Every step in handling this high-value, high-toxicity compound must be a self-validating system to ensure zero exposure and zero sample loss.

Step 1: Environmental Preparation & Validation

  • Action: Conduct all weighing and transfer operations inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • Causality: A dedicated containment zone prevents the highly mobile powder from contaminating general laboratory surfaces.

  • Validation Check: Before opening the vial, use a calibrated anemometer to verify the inward face velocity of the fume hood is between 100–120 feet per minute (fpm).

Step 2: Static Mitigation

  • Action: Deploy an anti-static bar or piezoelectric ionizer directly over the analytical balance.

  • Causality: Deuterated standards are expensive and handled in sub-milligram quantities. Static electricity causes the powder to repel from the micro-spatula, risking both financial loss and uncontrolled environmental contamination.

  • Validation Check: Hover a gloved hand near an empty weighing boat on the balance; if the boat shifts or repels, increase the ionizer output before introducing the chemical.

Step 3: Closed-System Transfer & Solubilization

  • Action: Weigh the powder directly into a pre-tared, sealable amber glass vial. Inject the dissolution solvent (e.g., methanol or acetonitrile) directly into the vial through a septum using a syringe.

  • Causality: Amber glass protects the nitroaniline structure from photodegradation. Injecting solvent through a septum prevents the aerosolization of the powder that occurs when liquid is dropped onto an open solid.

  • Validation Check: Inspect the outer gloves for any orange-brown discoloration. If observed, immediately pause the workflow, remove the outer gloves inside the hood, and don a fresh pair.

Spill Response & Disposal Logistics

A mismanaged spill of 4-Methyl-2-nitroaniline-d6 can escalate a localized incident into a facility-wide contamination event.

Emergency Spill Protocol:

  • Isolate: Evacuate immediate personnel and maximize fume hood exhaust.

  • Contain (Dry Method Only): Do NOT use water. Water will dissolve the powder, expanding the surface area of the toxicant and driving it into porous surfaces[2].

  • Absorb: Cover the spill entirely with dry sand, earth, or a commercial non-combustible absorbent[2].

  • Collect: Use a dedicated plastic scoop to gently transfer the absorbed mixture into a High-Density Polyethylene (HDPE) waste container.

  • Validate: Illuminate the spill area with a UV lamp (if available) or perform a meticulous visual inspection to ensure absolutely no orange-brown residue remains.

Routine Disposal Plan:

  • Segregation: Never mix aniline waste with standard aqueous or halogenated waste streams.

  • Labeling: Clearly label the HDPE container as "Toxic Organic Solid Waste - Contains Aniline Derivatives (H411 Aquatic Toxicity)".

  • Destruction: Route exclusively to an approved environmental waste contractor for high-temperature incineration[3].

Process Visualization

G cluster_prep Phase 1: Engineering & PPE Setup cluster_exec Phase 2: Handling & Transfer cluster_post Phase 3: Post-Operation & Disposal N1 Verify Hood Flow (>100 fpm) N2 Don PPE (Double Nitrile, Goggles) N1->N2 N3 Anti-Static Mitigation (Ionizer Active) N2->N3 N4 Weighing & Solubilization (Closed System) N3->N4 N5 Spill Containment (Dry Sand/Earth) N4->N5 In Case of Spill N6 Toxic Waste Segregation (Incineration) N4->N6 Routine Disposal N5->N6 Collect Waste

Figure 1: Safe handling, exposure control, and disposal workflow for 4-Methyl-2-nitroaniline-d6.

References

  • Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99% - Cole-Parmer. Available at:2

  • 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem. Available at:1

  • SAFETY DATA SHEET - Fisher Scientific. Available at: 3

Sources

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